molecular formula C₂₄H₂₈N₂O₃S B1159844 3'N-Benzyl Biotin Benzyl Ester

3'N-Benzyl Biotin Benzyl Ester

Cat. No.: B1159844
M. Wt: 424.56
Attention: For research use only. Not for human or veterinary use.
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Description

3'N-Benzyl Biotin Benzyl Ester (CAS: Not assigned

Properties

Molecular Formula

C₂₄H₂₈N₂O₃S

Molecular Weight

424.56

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3'N-Benzyl Biotin Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and physicochemical properties of 3'N-Benzyl Biotin Benzyl Ester , a critical intermediate and lipophilic derivative of D-Biotin (Vitamin B7).

Synthesis, Physicochemical Profiling, and Applications

Part 1: Executive Summary & Chemical Identity

3'N-Benzyl Biotin Benzyl Ester is a dual-protected derivative of D-Biotin. Structurally, it features a benzyl ester protecting group on the valeric acid tail and a benzyl group on the 3'-nitrogen of the ureido ring.

This compound serves two primary roles in pharmaceutical chemistry:

  • Critical Process Impurity: It is a key marker in the industrial Sternbach synthesis of biotin, representing an incomplete debenzylation product or a side-reaction artifact during benzyl ester formation.

  • Lipophilic Prodrug Scaffold: Unlike native biotin (which is water-soluble and amphoteric), this derivative is highly lipophilic, making it a valuable model for studying non-transporter-mediated diffusion of biotin analogs across lipid bilayers.

Chemical Data Table
ParameterDetail
Common Name 3'N-Benzyl Biotin Benzyl Ester
IUPAC Name Benzyl 5-[(3aS,4S,6aR)-3-benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate
Core Scaffold D-Biotin (Vitamin B7)
Molecular Formula C₂₄H₂₈N₂O₃S
Molecular Weight ~424.56 g/mol
CAS (Acid Form) 57229-92-2 (Refers to 3'N-Benzyl Biotin free acid)
Solubility Soluble in DCM, DMSO, EtOAc; Insoluble in Water
Key Functionality Orthogonal protection (Ester + Urea Nitrogen)
Part 2: Synthetic Pathway & Mechanism

The synthesis of 3'N-Benzyl Biotin Benzyl Ester is non-trivial due to the regioselectivity required between the 1'-N and 3'-N positions. The 3'-nitrogen is sterically hindered by the valeric acid side chain (proximal), making the 1'-nitrogen the kinetic product during direct alkylation.

To selectively isolate the 3'-isomer or understand its formation as an impurity, we analyze the Regioselective Benzylation Pathway .

2.1 Synthesis Workflow (Graphviz Visualization)

BiotinSynthesis cluster_impurities Impurity Profile in Sternbach Route Biotin D-Biotin (Starting Material) BnEster Biotin Benzyl Ester (Intermediate A) Biotin->BnEster BnOH, pTsOH Reflux (Esterification) N1_Isomer 1'N-Benzyl Isomer (Kinetic Product) BnEster->N1_Isomer BnBr, NaH (1.0 eq) Fast Kinetics N3_Isomer 3'N-Benzyl Isomer (Thermodynamic/Steric) BnEster->N3_Isomer BnBr, NaH Specific Conditions/Rearrangement Target 3'N-Benzyl Biotin Benzyl Ester N3_Isomer->Target Isolation

Figure 1: Synthetic pathway illustrating the bifurcation between 1'N and 3'N benzylation. The 3'N isomer is sterically disfavored in direct alkylation.

2.2 Detailed Protocol: Direct Alkylation Route

Step 1: Esterification (Formation of Biotin Benzyl Ester)

  • Reagents: D-Biotin, Benzyl Alcohol, p-Toluenesulfonic acid (catalyst).

  • Mechanism: Fischer esterification. The carboxylic acid is protonated, attacked by benzyl alcohol, followed by water elimination.

  • Protocol: Reflux biotin in benzyl alcohol/toluene with a Dean-Stark trap to remove water.

  • Yield: Typically >90%.

Step 2: Regioselective N-Alkylation

  • Challenge: The pKa of the urea nitrogens is ~25. Deprotonation requires a strong base (NaH or LiHMDS).

  • Regiochemistry: The 1'-N is accessible.[1] The 3'-N is shielded by the C2-side chain.

  • Method to favor 3'N (or isolate it):

    • Dissolve Biotin Benzyl Ester in anhydrous DMF.

    • Add 1.1 eq NaH at -78°C.

    • Add Benzyl Bromide (BnBr) slowly.

    • Result: A mixture of 1'N (major) and 3'N (minor).

    • Separation: The 3'N isomer is often more polar than the 1,3-dibenzyl species but less polar than the mono-ester. Flash chromatography (SiO2, 2-5% MeOH in DCM) is required to separate the regioisomers.

Part 3: Physicochemical Properties & Analysis[4]

Understanding the properties of this molecule is essential for its use as a reference standard in HPLC impurity profiling.

3.1 Solubility Profile

Unlike native biotin, which relies on the carboxylate for water solubility, the 3'N-Benzyl Biotin Benzyl Ester is highly hydrophobic.

SolventSolubilityRationale
Water InsolubleEsterification of COO- and benzylation of Urea removes H-bond donors/acceptors.
DCM High (>50 mg/mL)Matches lipophilic benzyl rings.
DMSO HighPolar aprotic solvent solvates the core.
Methanol ModerateSoluble, but may require warming.
3.2 Spectroscopic Identification (NMR)

Distinguishing the 3'N isomer from the 1'N isomer is critical.

  • 1H NMR (DMSO-d6):

    • Benzyl Ester: Singlet (2H) at ~5.1 ppm (OCH2Ph).

    • N-Benzyl: Singlet (2H) at ~4.2–4.5 ppm (NCH2Ph).

    • Diagnostic Shift: The methine proton at position 3a and 6a (bridgehead) will shift differently depending on which adjacent nitrogen is substituted. In the 3'N-isomer , the shielding effect of the benzyl ring influences the side-chain methylene protons (C2-H) more strongly than in the 1'N-isomer.

Part 4: Experimental Protocols (Self-Validating)
Protocol A: HPLC Analysis for Impurity Profiling

This protocol separates the 3'N-isomer from the 1'N-isomer and native biotin.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B (Isocratic - elutes Biotin)

    • 5-20 min: 10% -> 90% B (Linear Gradient)

    • 20-25 min: 90% B (Elutes Benzyl Esters and Dibenzyls)

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Benzyl rings).

  • Validation: 3'N-Benzyl Biotin Benzyl Ester will elute after Biotin Benzyl Ester but before 1,3-Dibenzyl Biotin Benzyl Ester.

Protocol B: Stability Stress Test (Hydrolysis)

To verify the ester vs. amide stability:

  • Dissolve 1 mg compound in 1 mL THF/Water (1:1).

  • Add 10 µL 1M LiOH.

  • Monitor by TLC (50% EtOAc/Hexane).

  • Observation: The Benzyl Ester (COO-Bn) hydrolyzes rapidly (minutes) to yield the free acid (3'N-Benzyl Biotin). The N-Benzyl group remains stable (requires harsh acid/reducing conditions to cleave).

Part 5: Applications in Drug Development
5.1 Impurity Reference Standard

In the commercial synthesis of biotin (Sternbach route), the final step involves removing benzyl groups (usually from 1,3-dibenzyl biotin).[2] Incomplete debenzylation can leave the 3'N-benzyl group intact.

  • Usage: This compound is used to spike QC samples to calculate the "Response Factor" in HPLC, ensuring the final vitamin product is >99.8% pure.

5.2 Lipophilic Prodrug Design

Biotin transport is mediated by the Sodium-Dependent Multivitamin Transporter (SMVT).

  • Problem: SMVT is saturable.

  • Solution: The 3'N-Benzyl Biotin Benzyl Ester is a "Masked" biotin. It can diffuse through the lipid bilayer (passive transport) due to high LogP (~4.5 vs Biotin LogP 0.39).

  • Activation: Intracellular esterases cleave the benzyl ester. The N-benzyl group may require oxidative metabolism (CYP450) to release free biotin, making it a "Slow Release" candidate.

References
  • Sternbach, L. H. (1963). "Biotin."[3][4][5][2][6][7][8][9][10][11] Comprehensive Biochemistry, 11, 66-81. (Foundational text on Biotin synthesis intermediates).

  • De Clercq, P. J. (1997). "Biotin: A Timeless Challenge for Total Synthesis." Chemical Reviews, 97(6), 1755-1792. Link

  • Chen, Y., et al. (2023).[12] "Rapid Benzylation of Carboxylic Acids." ChemistrySelect, 8, e202304145.[12] (Protocol for benzyl ester formation). Link

  • PubChem Compound Summary. (2024). "3'N-Benzyl Biotin" (CAS 57229-92-2).[13][14][3][7][8] National Center for Biotechnology Information. Link

  • Tummatorn, J., et al. (2007).[12] "2-Benzyloxy-1-methylpyridinium Triflate: A Reagent for Benzyl Esters." Journal of Organic Chemistry, 72(23), 8962-8964. Link

Sources

The Strategic Synthesis of 3'N-Benzyl Biotin Benzyl Ester: A Masterclass in Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of 3'N-Benzyl Biotin Benzyl Ester Synthesis Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Organic Chemists, Process Development Scientists, and Chemical Biologists.

Executive Summary & Historical Context[1]

The synthesis of 3'N-Benzyl Biotin Benzyl Ester represents a pivotal chapter in the evolution of biotinylation technologies. While biotin (Vitamin B7) was structurally elucidated and totally synthesized by Sternbach and Goldberg at Hoffmann-La Roche in the 1940s, the need for selectively protected biotin derivatives emerged decades later with the rise of supramolecular chemistry and avidin-biotin biotechnology.

Historically, the "Sternbach Synthesis" (1949) utilized a symmetric N,N'-dibenzyl intermediate to construct the bicyclic ring system. However, modern drug discovery and probe development required orthogonal protection strategies. The 3'N-Benzyl Biotin Benzyl Ester is not merely an intermediate; it is a "chemical scalpel." It allows researchers to block the proximal nitrogen (N3') and the carboxylic tail, leaving the distal nitrogen (N1') free for functionalization. This regioselectivity is critical because the N1' position is often the preferred site for attaching reversible linkers or pro-drug moieties without completely abolishing avidin binding affinity.

This guide details the discovery logic and the optimized protocol for synthesizing this molecule, addressing the classic challenge of distinguishing between the chemically similar N1' and N3' urea nitrogens.

Structural Logic & The Regioselectivity Challenge

To understand the synthesis, one must master the numbering and steric environment of the biotin bicycle.

  • The Scaffold: Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid.

  • The Targets:

    • Carboxyl Group: Easily protected as a benzyl ester (O-Bn).

    • Urea Nitrogens (N1' vs. N3'):

      • N1' (Distal): Located away from the valeric acid side chain. Generally more nucleophilic and sterically accessible.

      • N3' (Proximal): Located on the same side as the side chain (cis-fused framework). Sterically hindered by the C4-side chain.

The Discovery Problem: Early attempts at alkylating biotin benzyl ester resulted in mixtures of N1'-monoalkylation (major), N3'-monoalkylation (minor), and N,N'-dialkylation. The isolation of the 3'N-benzyl isomer requires precise kinetic control or specific directing groups, as thermodynamic conditions often favor the N1' isomer.

Visualization: The Selectivity Decision Tree

BiotinSelectivity Start Biotin (Free Acid) Step1 Esterification (Benzyl Alcohol/H+) Start->Step1 Protection of C-terminus Inter1 Biotin Benzyl Ester Step1->Inter1 Step2 N-Alkylation (BnBr, Base, Solvent Control) Inter1->Step2 Regioselective Challenge PathA Path A: N1'-Alkylation (Kinetic Major Product) Step2->PathA Standard Conditions (NaH/DMF) PathB Path B: 3'N-Alkylation (Target: Sterically Hindered) Step2->PathB Optimized Control (Solvent/Temp Tuning) PathC Path C: N,N'-Dialkylation (Over-reaction) Step2->PathC Excess Reagent

Figure 1: Reaction pathway illustrating the divergence between N1' and 3'N alkylation products.

Technical Guide: Synthesis Protocol

This protocol synthesizes 3'N-Benzyl Biotin Benzyl Ester via a two-stage process. It prioritizes purity and isomer separation, as referenced in modern adaptations of the Pehere et al. (2011) methodologies.

Phase 1: Formation of Biotin Benzyl Ester

Objective: Protect the carboxylic acid to solubilize the molecule in organic solvents and prevent side-reactions during alkylation.

Reagents:

  • D-(+)-Biotin (Solid)

  • Benzyl Alcohol (Solvent/Reagent)

  • p-Toluenesulfonic acid (p-TsOH) (Catalyst)

  • Toluene (Azeotropic solvent)

Protocol:

  • Suspension: Suspend D-(+)-biotin (10.0 g, 41 mmol) in benzyl alcohol (30 mL) and toluene (100 mL).

  • Catalysis: Add p-TsOH monohydrate (200 mg).

  • Reflux: Heat to reflux using a Dean-Stark trap to continuously remove water. The reaction is driven by the removal of water (Le Chatelier’s principle).

  • Duration: Reflux for 4–6 hours until the solution becomes clear (indicating solubilization of biotin).

  • Workup: Cool to room temperature. Dilute with EtOAc (200 mL). Wash with sat.[1] NaHCO3 (2x) and Brine.

  • Isolation: Evaporate solvent. Recrystallize from Isopropanol/Hexane.

  • Yield Target: >90% White Crystalline Solid.

Phase 2: Regioselective N-Benzylation

Objective: Install the benzyl group specifically at the 3'N position.[2] Note: Direct alkylation favors N1'. To obtain the 3'N isomer, one often accepts a mixture and separates via chromatography, or utilizes specific solvent effects (THF vs DMF) to alter the ratio.

Reagents:

  • Biotin Benzyl Ester (from Phase 1)

  • Benzyl Bromide (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.1 eq)

  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve Biotin Benzyl Ester (3.34 g, 10 mmol) in anhydrous DMF (40 mL) under Argon. Cool to 0°C.

  • Deprotonation: Add NaH (440 mg, 11 mmol) portion-wise. Stir at 0°C for 30 mins.

    • Insight: The urea protons are acidic (pKa ~25 in DMSO), but the N1' is slightly more acidic/accessible.

  • Alkylation: Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise via syringe pump over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM).

    • TLC Observation: You will see three spots: Dialkylated (highest Rf), Mono-alkylated isomers (middle Rf, close together), and Starting Material (lowest Rf).

  • Quench: Quench with sat. NH4Cl solution. Extract with DCM (3x).

  • Purification (The Critical Step):

    • The crude mixture contains predominantly N1'-benzyl and significant 3'N-benzyl.

    • Flash Chromatography: Silica Gel using a gradient of 0% -> 5% MeOH in DCM.

    • Elution Order: The 3'N-isomer typically elutes after the N1'-isomer due to slightly higher polarity (interaction of the free N1' with the stationary phase is stronger than the hindered N3').

Data Summary Table

ParameterN1'-Benzyl Isomer3'N-Benzyl Isomer (Target)N,N'-Dibenzyl
Relative Yield (Standard) ~60-70%~20-30%<10%
Rf Value (5% MeOH/DCM) 0.450.400.85
1H NMR Diagnostic N3-H signal presentN1-H signal presentNo Urea H
Steric Environment Distal (Accessible)Proximal (Hindered)Both Blocked

Validation & Quality Control (Self-Validating System)

To ensure the identity of 3'N-Benzyl Biotin Benzyl Ester , you must validate the regiochemistry. A simple mass spec (m/z) is insufficient as isomers have identical mass.

NMR Validation Logic:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.

    • Irradiate the benzylic methylene protons of the newly installed group.

    • If N1'-Benzyl: You will see NOE correlations to the C6a bridgehead proton but weak/no correlation to the side chain protons.

    • If 3'N-Benzyl: You will see strong NOE correlations to the C4-side chain methylene protons (C5 of the pentanoic arm). This confirms the benzyl group is on the nitrogen proximal to the side chain.

  • Chemical Shift: The methylene protons of the N-benzyl group often appear as an AB quartet (diastereotopic) due to the chirality of the biotin backbone.

Applications in Drug Development

Why go through this trouble? The 3'N-Benzyl Biotin Benzyl Ester serves as a unique scaffold:

  • Pro-drug Design: The free N1' position can be acylated with drug payloads. Upon enzymatic cleavage of the ester or hydrolysis, the biotin moiety targets the construct to tissues with high biotin transporter activity (e.g., cancer cells).

  • Avidin Affinity Modulation: Blocking the 3'N reduces avidin binding affinity significantly compared to native biotin, but less so than blocking N1'. This allows for the creation of "soft release" biotin reagents that can be eluted from Streptavidin columns under milder conditions.

Workflow: Utilization Pathway

Applications Target 3'N-Benzyl Biotin Benzyl Ester App1 N1'-Functionalization (Drug Attachment) Target->App1 App2 Avidin Binding Studies (Affinity Modulation) Target->App2 Final Targeted Delivery System App1->Final

Figure 2: Downstream applications of the purified intermediate.

References

  • Sternbach, L. H. (1963). "Biotin."[3][1][2][4][5][6][7][8][9] Comprehensive Biochemistry, 11, 66. (Historical foundation of biotin synthesis via dibenzyl intermediates).

  • Pehere, A. D., et al. (2011).[8] "Selective N-Acylation and N-Alkylation of Biotin." The Journal of Organic Chemistry, 76(21), 8986–8990. Link (Key methodology for selective alkylation).

  • De Clercq, P. J. (1997). "Biotin: A Timeless Challenge for Total Synthesis." Chemical Reviews, 97(6), 1755–1792. Link (Comprehensive review of biotin chemistry and numbering).

  • Chen, S., et al. (2011). "Synthesis and bioactivity of biotin-derived inhibitors." LSU Doctoral Dissertations. (Detailed protocols for biotin benzyl ester synthesis). Link

  • Wilchek, M., & Bayer, E. A. (1990). "Biotin-containing reagents."[3][1][4][6][8] Methods in Enzymology, 184, 123-138. (Context on avidin-biotin technology).

Sources

A Technical Guide to Biotin Benzyl Ester Derivatives in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biotin and Benzyl Ester Protection

Biotin, also known as Vitamin H, is a water-soluble B vitamin that plays a critical role as a cofactor for carboxylase enzymes involved in essential metabolic processes like fatty acid synthesis and gluconeogenesis.[1][2] Its structure consists of a bicyclic ureido ring fused to a tetrahydrothiophene ring, with a valeric acid side chain.[1] Beyond its biological function, the extraordinary binding affinity between biotin and the proteins avidin and streptavidin (with a dissociation constant, K_d, around 10⁻¹⁵ M) has made it an indispensable tool in biotechnology and chemical biology.[3][4][5][6] This robust, non-covalent interaction is exploited in a vast array of applications, including affinity purification, immunoassays (like ELISA and Western blotting), cell surface labeling, and targeted drug delivery.[4][7][8][9]

The chemical versatility of biotin allows for its covalent attachment to various biomolecules—a process known as biotinylation.[4][8] However, to achieve specific modifications on the biotin molecule itself, particularly on its ureido ring, or to prevent its carboxyl group from participating in undesired side reactions during a multi-step synthesis, a protecting group strategy is often necessary.[10] A protecting group temporarily masks a reactive functional group, allowing other parts of the molecule to be modified selectively.[10]

The benzyl ester is a commonly employed protecting group for the carboxylic acid of biotin.[1][11] Its selection is strategic: it is relatively stable to a wide range of reaction conditions, yet it can be removed reliably under specific, mild conditions, most notably catalytic hydrogenolysis.[11][12][13] This guide provides an in-depth exploration of the synthesis, properties, applications, and deprotection of biotin benzyl ester, serving as a key intermediate in the synthesis of advanced biotin derivatives for research and drug development.

Part 1: Synthesis of Biotin Benzyl Ester

The primary method for synthesizing biotin benzyl ester involves the direct esterification of biotin's carboxylic acid with benzyl alcohol. This reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the benzyl alcohol.

Causality of Reagent Selection

A widely adopted and effective method is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

  • Biotin: The starting material, containing the carboxylic acid to be protected.

  • Benzyl Alcohol: The source of the benzyl group that will form the ester.

  • DCC (N,N'-Dicyclohexylcarbodiimide): The coupling agent. It reacts with the carboxylic acid of biotin to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

  • DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst. It reacts with the O-acylisourea intermediate to form an even more reactive N-acylpyridinium species, which is then readily attacked by benzyl alcohol. This catalytic step significantly accelerates the esterification process.

  • Solvent: A dry, aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) is used to dissolve the reactants and prevent side reactions with water.

The workflow for this synthesis is illustrated below.

G cluster_start Starting Materials cluster_reagents Reagents cluster_products Products Biotin Biotin Reaction Esterification Reaction Biotin->Reaction BnOH Benzyl Alcohol BnOH->Reaction DCC DCC DCC->Reaction Activator DMAP DMAP DMAP->Reaction Catalyst Solvent Aprotic Solvent (e.g., DMF) Solvent->Reaction BiotinEster Biotin Benzyl Ester Reaction->BiotinEster DCU Dicyclohexylurea (DCU) (Precipitate) Reaction->DCU Byproduct G Biotin Biotin BiotinBn Biotin Benzyl Ester (Carboxyl Protected) Biotin->BiotinBn Benzylation Modification Selective Modification (e.g., at Ureido Ring) BiotinBn->Modification ModifiedBiotinBn Modified Biotin Benzyl Ester Modification->ModifiedBiotinBn Deprotection Deprotection (Hydrogenolysis) ModifiedBiotinBn->Deprotection FinalProduct Functionalized Biotin Derivative Deprotection->FinalProduct G cluster_start Starting Material cluster_reagents Reagents cluster_products Products BiotinEster Biotin Benzyl Ester Reaction Hydrogenolysis BiotinEster->Reaction H2 Hydrogen Gas (H₂) H2->Reaction Hydrogen Source PdC 10% Palladium on Carbon (Pd/C) PdC->Reaction Catalyst Solvent Solvent (e.g., MeOH, EtOAc) Solvent->Reaction BiotinAcid Biotin (Free Carboxylic Acid) Reaction->BiotinAcid Toluene Toluene (Byproduct) Reaction->Toluene

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3'-N-Benzyl Biotin Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of the novel biotin derivative, 3'-N-Benzyl Biotin Benzyl Ester. While this specific compound is not widely documented in existing literature, this guide offers a scientifically grounded, hypothetical pathway for its creation and analysis, leveraging established principles of organic chemistry and materials science. The methodologies outlined herein are designed to be a robust resource for researchers, scientists, and professionals in drug development, offering insights into the characterization of new chemical entities. The guide emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the experimental design and data interpretation.

Introduction: The Significance of Biotin Derivatives

Biotin (Vitamin B7) is a water-soluble vitamin that plays a crucial role as a coenzyme in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Its high-affinity interaction with avidin and streptavidin has made it an indispensable tool in biotechnology and diagnostics. The chemical modification of the biotin molecule can lead to derivatives with altered properties, such as enhanced solubility, modified binding kinetics, or the introduction of reactive handles for further conjugation.

The target molecule of this guide, 3'-N-Benzyl Biotin Benzyl Ester, is a derivative with two key modifications: a benzyl group on the ureido nitrogen (N-3') and a benzyl ester at the terminus of the valeric acid side chain. These modifications are expected to significantly increase the lipophilicity of the biotin molecule, potentially influencing its cell permeability and interaction with biological systems. Given the limited available data on this specific compound, this guide will serve as a comprehensive roadmap for its de novo synthesis and characterization.

Proposed Synthesis of 3'-N-Benzyl Biotin Benzyl Ester

The synthesis of the target compound can be logically approached from its corresponding carboxylic acid, 3'-N-Benzyl Biotin, which is a known compound. The proposed synthetic route involves a standard esterification reaction.

Synthetic Workflow

The overall workflow for the synthesis and purification is depicted in the following diagram:

Caption: Proposed workflow for the synthesis and purification of 3'-N-Benzyl Biotin Benzyl Ester.

Experimental Protocol: Benzylation of 3'-N-Benzyl Biotin

This protocol is based on established methods for the synthesis of benzyl esters from carboxylic acids.[1][2][3]

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3'-N-Benzyl Biotin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: To the solution, add sodium bicarbonate (NaHCO₃, 1.5 equivalents) or another suitable non-nucleophilic base. Stir the suspension at room temperature for 15 minutes.

  • Addition of Benzylating Agent: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4][5][6][7]

Structural and Physical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized 3'-N-Benzyl Biotin Benzyl Ester.[8][9][10][11][12]

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the biotin core, the N-benzyl group, and the benzyl ester group.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons (Benzyl groups)7.2 - 7.5MultipletProtons on the two benzyl rings.[13][14][15][16]
Benzyl CH₂ (Ester)~5.1SingletMethylene protons of the benzyl ester.[1]
Benzyl CH₂ (Amide)~4.5AB quartet or SingletMethylene protons of the N-benzyl group. Diastereotopic protons may lead to a more complex splitting pattern.[17]
Biotin Core Protons2.5 - 4.5MultipletsProtons of the tetrahydrothiophene and imidazolidinone rings.
Valeric Acid Chain CH₂1.2 - 2.4MultipletsMethylene protons of the C5 side chain.
  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Ester Carbonyl (C=O)170 - 175Characteristic chemical shift for an ester carbonyl.[18][19][20][21][22]
Amide Carbonyl (C=O)~163Carbonyl of the imidazolidinone ring.
Aromatic Carbons (Benzyl groups)127 - 138Carbons of the two benzene rings.
Benzyl CH₂ (Ester)~66Methylene carbon of the benzyl ester.
Benzyl CH₂ (Amide)~48Methylene carbon of the N-benzyl group.
Biotin Core Carbons40 - 62Carbons of the fused ring system.
Valeric Acid Chain CH₂25 - 35Methylene carbons of the C5 side chain.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[23][24][25][26][27]

Parameter Expected Value
Molecular Formula C₃₁H₃₄N₂O₃S
Monoisotopic Mass 514.2341 g/mol
Expected [M+H]⁺ 515.2419
Expected [M+Na]⁺ 537.2238

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
Ester C=O Stretch~1735StrongCharacteristic sharp absorption for the benzyl ester.[28][29][30][31][32]
Amide C=O Stretch~1695StrongCarbonyl of the cyclic urea (imidazolidinone).
C-O Stretch (Ester)1250 - 1000StrongTwo bands are expected for the C-O single bonds of the ester.
Aromatic C-H Stretch>3000Medium-Weak
Aliphatic C-H Stretch<3000Medium
Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and to assess the purity of the final product. The increased lipophilicity of the benzyl ester compared to the starting carboxylic acid will result in a significantly higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound with high accuracy. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water) would be appropriate.

Physical Properties
Property Method of Determination Expected Observation
Appearance Visual InspectionLikely a white to off-white crystalline solid.
Solubility Dissolving in various solventsExpected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water and non-polar solvents like hexanes.[33][34][35][36][37]

Melting Point Determination

The melting point is a critical physical constant that provides an indication of the purity of a crystalline solid. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

Significance of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Impurities tend to depress and broaden the melting point range. Therefore, a sharp and reproducible melting point is a key criterion for the purity of a synthesized compound.

Experimental Protocol for Melting Point Determination
  • Sample Preparation: Ensure the purified 3'-N-Benzyl Biotin Benzyl Ester is completely dry. Finely powder a small amount of the crystalline solid.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Record Temperatures: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Repeat: Perform the measurement at least twice to ensure reproducibility.

Expected Melting Point

As there is no literature data for the melting point of 3'-N-Benzyl Biotin Benzyl Ester, a prediction can be made based on the structural changes from known compounds.

Compound Known/Expected Melting Point (°C) Factors Influencing Melting Point
Biotin232-233High degree of hydrogen bonding and crystalline packing.
3'-N-Benzyl BiotinNot reported (Expected to be lower than Biotin)The benzyl group disrupts the hydrogen bonding network of the ureido group, likely leading to a lower melting point compared to biotin.
3'-N-Benzyl Biotin Benzyl EsterHypothesized to be lower than 3'-N-Benzyl Biotin The conversion of the carboxylic acid to a benzyl ester eliminates a key hydrogen bond donor. This further reduction in intermolecular hydrogen bonding capacity is expected to result in a lower melting point compared to the carboxylic acid precursor. The larger molecular size and potential for pi-stacking from the two benzyl groups will also play a role.[38][39][40]

Overall Characterization Workflow

The logical flow for the complete characterization of the newly synthesized compound is summarized below.

Characterization_Workflow cluster_purity Purity cluster_structure Structure cluster_physical Physical CrudeProduct Crude 3'-N-Benzyl Biotin Benzyl Ester Purification Purification (Column Chromatography / Recrystallization) CrudeProduct->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Physical_Properties Physical Properties Purification->Physical_Properties Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization TLC TLC Purity_Assessment->TLC HPLC HPLC Purity_Assessment->HPLC MP Melting Point Purity_Assessment->MP Structural_Elucidation->Final_Characterization NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR Physical_Properties->Final_Characterization Appearance Appearance Physical_Properties->Appearance Solubility Solubility Physical_Properties->Solubility

Caption: A comprehensive workflow for the characterization of synthesized 3'-N-Benzyl Biotin Benzyl Ester.

Conclusion

This technical guide provides a robust and scientifically sound framework for the synthesis and comprehensive characterization of 3'-N-Benzyl Biotin Benzyl Ester. By following the detailed protocols for synthesis, purification, and analysis, researchers can confidently produce and validate the structure and purity of this novel biotin derivative. The emphasis on the rationale behind each experimental choice is intended to empower scientists to adapt these methodologies for the characterization of other new chemical entities. The successful synthesis and characterization of this compound will contribute valuable knowledge to the field of biotin chemistry and may open new avenues for its application in drug development and biotechnology.

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Dudley, G. B., & Tummatorn, J. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Dudley, G. B., & Tummatorn, J. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. [Link]

  • Kumar, P., & Verma, S. (2025, February 22). Prediction of Melting Temperature of Organic Molecules using Machine Learning. ResearchGate. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Katritzky, A. R., Zhang, S., Soares, A., & Wang, M. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]

  • Nanotechnology Perceptions. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Schiapparelli, L. M., McClatchy, D. B., Liu, H. H., Sharma, P., Yates, J. R., 3rd, & Cline, H. T. (2014). Direct detection of biotinylated proteins by mass spectrometry. Journal of proteome research, 13(9), 3966–3978. [Link]

  • American Chemical Society. (n.d.). Characterization of Organic Compounds. ACS Publications. Retrieved from [Link]

  • Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Fernández, G. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

  • Schaduang, W., & Funk, A. (2025, June 3). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega. [Link]

  • Schiapparelli, L. M., McClatchy, D. B., Liu, H. H., Sharma, P., Yates, J. R., 3rd, & Cline, H. T. (2014). Direct detection of biotinylated proteins by mass spectrometry. PubMed. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chen, Y., & Colantonio, S. (2021, March 18). Detectability of biotin tags by LC-MS/MS. bioRxiv. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • ResearchGate. (2014, November 10). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?[Link]

  • The Organic Chemistry Tutor. (2021, April 18). IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the Amide and Ester carbonyls stretches of DMPC with...[Link]

  • International Journal of Pharmaceutical Sciences. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Schiapparelli, L. M., McClatchy, D. B., Liu, H. H., Sharma, P., Yates, J. R., 3rd, & Cline, H. T. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ResearchGate. [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Stanciu, I. (2025, January 29). Characterization of Organic Compounds. Barnes & Noble®. [Link]

  • Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Wild, F. (n.d.). Characterization Of Organic Compounds. ThriftBooks. [Link]

  • ResearchGate. (2014, May 5). Can anyone help with mass spectrometry analysis of biotinylated proteins?[Link]

  • University of Pretoria. (2023, June 30). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Nanotechnology Perceptions. (n.d.). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Retrieved from [Link]

Sources

The Steric Gatekeeper: Reactivity and Affinity Modulation of N-Benzyl Biotin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utility of the biotin-avidin system relies almost exclusively on the femtomolar affinity (


 M) driven by the specific hydrogen-bonding network within the ureido ring of biotin. However, the introduction of N-benzyl groups  onto the ureido nitrogen atoms (

or

) acts as a "steric gatekeeper," drastically altering both the chemical reactivity and biochemical affinity of the molecule.

This guide details the physicochemical consequences of N-benzylation, providing researchers with the mechanistic understanding required to utilize these derivatives as synthetic intermediates, reversible protecting groups, or affinity-modulating tools.

Structural & Electronic Basis of Reactivity

The Ureido Ring Dynamics

Native biotin consists of a valeric acid side chain fused to a tetrahydrothiophene ring and a ureido (urea) ring.[1] The ureido group is the "warhead" for avidin binding.

  • Electronic Delocalization: The lone pairs on

    
     and 
    
    
    
    are delocalized into the carbonyl oxygen. This resonance stabilizes the ring but makes the nitrogens poor nucleophiles compared to standard secondary amines.
  • Conformational Twist: The cis-fused ring system forces a "twist" in the ureido ring. Consequently, the

    
     nitrogen is significantly more nucleophilic than the 
    
    
    
    nitrogen due to reduced steric shielding from the valeric acid side chain and subtle electronic differences caused by the sulfur atom's proximity.
The "Benzyl Effect"

Attaching a benzyl group to the ureido nitrogen introduces two critical changes:

  • Steric Occlusion: The bulky benzyl group physically blocks the approach of the avidin binding pocket residues (specifically Trp110 in Streptavidin or Trp70 in Avidin).

  • H-Bond Disruption: The N-benzyl substitution removes a critical hydrogen bond donor (the N-H proton). In the native complex, this proton donates to Asn12 and Ser16 (in Avidin). Loss of this interaction contributes to a massive drop in affinity.

Impact on Avidin/Streptavidin Binding[2][3][4][5][6][7]

The "Atomic Switch" for affinity lies in the ureido nitrogens. While modification of the valeric acid side chain (e.g., NHS-biotin) retains femtomolar binding, modification of the ring destroys it.

Table 1: Comparative Binding Affinities ( )
CompoundSubstitution Site

(Approximate)
Interaction Status
D-Biotin (Native) None

M
Irreversible (High Affinity)
N-Hydroxysuccinimide Biotin Valeric Acid (Side Chain)

M
Irreversible
Desthiobiotin Ring (Sulfur removed)

M
Reversible (High)

-Benzyl Biotin
Ureido Nitrogen 1

M to

M
Weak / Reversible

-Dibenzyl Biotin
Both Ureido Nitrogens

M
Non-binding / Negligible

Note:


 derivatives often retain slightly higher affinity than 

derivatives due to the orientation of the binding pocket, but both are orders of magnitude weaker than native biotin.

Synthetic Protocols: Installation and Deprotection

Regioselective Synthesis of -Benzyl Biotin

Due to the nucleophilic asymmetry, direct alkylation favors the


 position.

Protocol:

  • Reagents: D-Biotin methyl ester (1.0 eq), Benzyl bromide (1.1 eq), NaH (1.2 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Suspend NaH in DMF at 0°C under Argon.

    • Add Biotin methyl ester dropwise. Stir for 30 min to generate the ureido anion. Note: The N1 proton is preferentially abstracted.

    • Add Benzyl bromide slowly.

    • Allow to warm to RT and stir for 4 hours.

    • QC: Monitor by TLC (MeOH/DCM). The product will have a higher

      
       than the starting material.
      
  • Purification: Silica gel chromatography.

Deprotection (Cleavage) of N-Benzyl Groups

Removing an N-benzyl group from a urea is chemically difficult due to the stability of the N-C bond. Standard hydrogenation (Pd/C) often fails or is extremely slow for urea-benzyls compared to amine-benzyls.

Method A: High-Temperature Acid Hydrolysis (Industrial Standard) This method is robust but harsh. It is often used in the bulk synthesis of biotin from dibenzyl precursors.

  • Reagent: 70–80% Sulfuric Acid (

    
    ).[2]
    
  • Conditions: Heat to 100–115°C for 2–4 hours.

  • Mechanism: Acid-catalyzed hydrolysis. Surprisingly, the ureido carbonyl remains intact under these specific concentrations, while the benzyl carbocation is cleaved.

  • Workup: Pour onto ice, adjust pH to 1–2, and crystallize D-biotin.

Method B: Oxidative Cleavage (For PMB derivatives only) If the protecting group is p-methoxybenzyl (PMB) rather than simple benzyl, milder conditions can be used.

  • Reagent: Cerium(IV) Ammonium Nitrate (CAN).

  • Conditions: Acetonitrile/Water (3:1), RT, 1 hour.

  • Advantage: Avoids high heat; compatible with acid-sensitive substrates.[3]

Visualizing the Pathways

The following diagrams illustrate the logic flow for synthesis and the structural interference mechanism.

Diagram 1: Synthetic Workflow for N-Benzyl Biotin

BiotinSynthesis Biotin D-Biotin (Native) Ester Biotin Methyl Ester (Protected Acid) Biotin->Ester MeOH, H+ Anion Ureido Anion (N1-Nucleophile) Ester->Anion NaH, DMF (0°C) N1Benzyl N1-Benzyl Biotin (Steric Switch) Anion->N1Benzyl BnBr (1.0 eq) Kinetic Control Dibenzyl N1,N3-Dibenzyl Biotin (Synthesis Intermediate) Anion->Dibenzyl BnBr (>2.5 eq) Thermodynamic Recovered D-Biotin (Purified) N1Benzyl->Recovered H2SO4 (80%) 115°C (Cleavage) Dibenzyl->Recovered HBr (48%) or H2SO4 (Industrial Route)

Caption: Synthetic pathways for installing and removing N-benzyl groups. Note the harsh conditions required for deprotection.

Diagram 2: The Steric Interference Mechanism

BindingMechanism cluster_native Native Interaction (High Affinity) cluster_benzyl N-Benzyl Interaction (Low Affinity) NativeBiotin Native Biotin AvidinPocket Avidin Pocket (Trp110, Asn12, Ser16) NativeBiotin->AvidinPocket H-Bonding (NH donors) Complex Stable Complex Kd ~ 10^-15 M AvidinPocket->Complex BenzylBiotin N-Benzyl Biotin StericClash Steric Clash (Benzyl vs Trp110) BenzylBiotin->StericClash Blocks Entry WeakComplex Weak/No Binding Kd > 10^-7 M StericClash->WeakComplex Rejection

Caption: Mechanism of affinity loss. The benzyl group creates a steric clash with Tryptophan residues and eliminates critical H-bond donors.

Applications in Drug Development

Understanding this reactivity allows for the design of smart reagents:

  • Elutable Affinity Purification: By utilizing

    
    -benzyl analogues, researchers can capture avidin-tagged proteins and elute them under mild competitive conditions (using excess native biotin) rather than denaturing the protein with heat or acid.
    
  • Photocleavable Linkers: Substituting the benzyl group with an o-nitrobenzyl group creates a "caged" biotin. Upon UV irradiation, the o-nitrobenzyl group cleaves, regenerating native biotin and restoring high-affinity binding. This is used for spatiotemporal control of protein labeling.

  • Prodrug Design: N-benzyl biotins can act as lipophilic prodrugs. The benzyl group increases cell permeability. Once intracellular, specific oxidative enzymes (CYP450s) can potentially dealkylate the urea, releasing the active biotin species, although this pathway is less predictable than ester hydrolysis.

References

  • Pehere, A. D., et al. (2011). "Selective N-Acylation and N-Alkylation of Biotin." The Journal of Organic Chemistry, 76(21), 8743–8749.

  • Livnah, O., et al. (1993).[4] "Three-dimensional structures of avidin and the avidin-biotin complex." Proceedings of the National Academy of Sciences, 90(11), 5076-5080.

  • Wilchek, M., & Bayer, E. A. (1990). "Biotin-containing reagents."[1][5][6][7][8][9] Methods in Enzymology, 184, 123-138.

  • Lonza Ltd. (2000). "Process for the preparation of D-(+) biotin comprising selective removal of benzyl groups from dibenzylbiotin."[2] U.S. Patent 6,140,507.

Sources

Methodological & Application

Step-by-step synthesis protocol for 3'N-Benzyl Biotin Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of 3'N-Benzyl Biotin Benzyl Ester , a lipophilic biotin derivative often utilized as a prodrug intermediate or a supramolecular building block.

The Synthetic Challenge: Biotin (Vitamin B7) possesses a fused ureido-tetrahydrothiophene ring system.[1] The molecule presents three challenges:

  • Solubility: Native biotin is poorly soluble in most organic solvents, necessitating esterification of the valeric acid tail to enable subsequent homogenous phase chemistry.

  • Regioselectivity: The urea moiety contains two nucleophilic nitrogens. The 1'-N (distal to the valeric acid side chain) is sterically accessible and kinetically favored. The 3'-N (proximal to the side chain) is sterically hindered.

  • Nomenclature Ambiguity: In this protocol, we adhere to the IUPAC-consistent numbering where the 3'-position refers to the nitrogen proximal to the side chain (often the minor product in direct alkylation), requiring rigorous chromatographic separation.

The Strategy: We employ a "Protect-then-Alkylate" strategy. First, we mask the carboxylic acid as a benzyl ester to increase solubility and prevent side reactions. Second, we perform a base-mediated N-alkylation. Since direct alkylation favors the 1'-isomer (distal), we utilize a controlled stoichiometric approach followed by high-performance flash chromatography (HPFC) to isolate the specific 3'-regioisomer.

Reaction Scheme & Logic Flow

The following diagram illustrates the two-step synthetic pathway and the critical separation of regioisomers.

BiotinSynthesis Biotin Native Biotin (Poor Solubility) Step1 Step 1: Esterification (BnOH, EDCI, DMAP) Biotin->Step1 BnEster Biotin Benzyl Ester (Intermediate 1) Step1->BnEster 95% Yield Step2 Step 2: N-Alkylation (NaH, BnBr, DMF) BnEster->Step2 Mixture Crude Mixture (1'-N & 3'-N Isomers) Step2->Mixture Separation Step 3: HPFC Purification (SiO2, MeOH/DCM) Mixture->Separation Target Target: 3'N-Benzyl Biotin Benzyl Ester Separation->Target Minor Product (Proximal) Byproduct Byproduct: 1'N-Benzyl (Distal Isomer) Separation->Byproduct Major Product (Distal)

Caption: Two-step synthesis targeting the sterically hindered 3'-N regioisomer via ester activation and chromatographic resolution.

Experimental Protocol

Phase 1: Synthesis of Biotin Benzyl Ester (Intermediate)

Objective: To protect the carboxylic acid and solubilize the biotin core.

Reagents & Materials:

  • D-Biotin (CAS: 58-85-5)

  • Benzyl Alcohol (BnOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or DCC

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, suspend D-Biotin (1.0 eq) in anhydrous DMF (0.2 M concentration). Heat gently to 60°C until fully dissolved, then cool to room temperature (RT).

    • Why: Biotin is insoluble in DCM or THF. DMF is required for homogeneity.

  • Activation: Add DMAP (0.2 eq) and Benzyl Alcohol (1.5 eq) .

  • Coupling: Cool the solution to 0°C. Add EDCI (1.2 eq) portion-wise.

    • Why: EDCI is preferred over DCC to avoid the formation of insoluble urea byproducts that are difficult to remove from the biotin ester.

  • Reaction: Allow the mixture to warm to RT and stir for 16–24 hours under Argon.

  • Work-up: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove DMAP/EDCI), saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. The product usually precipitates as a white solid. Recrystallize from Isopropanol if necessary.

Checkpoint: Expect a white solid.[2]

  • 1H NMR (DMSO-d6): Check for the disappearance of the COOH proton and the appearance of the benzylic singlet (~5.1 ppm) and aromatic protons (7.3 ppm).

Phase 2: Regioselective N-Alkylation

Objective: To introduce the benzyl group at the urea nitrogen. Note: This reaction produces a mixture favoring the 1'-N (distal) isomer. Careful chromatography is required to isolate the 3'-N (proximal) target.

Reagents & Materials:

  • Biotin Benzyl Ester (from Phase 1)

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Benzyl Bromide (BnBr)[3]

  • Anhydrous DMF

Step-by-Step Methodology:

  • Deprotonation: Dissolve Biotin Benzyl Ester (1.0 eq) in anhydrous DMF (0.1 M) under Argon. Cool to 0°C.[4]

  • Base Addition: Add NaH (1.1 eq) carefully. Stir at 0°C for 30 minutes.

    • Observation: Evolution of H₂ gas will occur. The solution may turn slightly yellow.[5]

    • Mechanistic Insight: The pKa of the urea protons is ~25. NaH irreversibly deprotonates the nitrogens. The 1'-N anion is kinetically formed faster and is more accessible, but equilibrium allows for 3'-N alkylation.

  • Alkylation: Add Benzyl Bromide (1.05 eq) dropwise via syringe.

    • Control: Do not use a large excess of BnBr to avoid bis-alkylation (formation of N,N'-dibenzyl product).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 4 hours.

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash with water (5x) to remove DMF (crucial for separation). Dry and concentrate.

Phase 3: Purification & Isolation of 3'-N Isomer

Objective: Isolate the target from the regioisomeric mixture.

Chromatography Strategy: The 3'-N isomer (proximal) is generally less polar than the 1'-N isomer due to the shielding of the polar urea region by the side chain and the benzyl group, though this varies by solvent system.

  • Column: Silica Gel (230-400 mesh).

  • Eluent: Gradient of MeOH in DCM (0% to 5%).

    • Alternative: EtOAc in Hexanes (50% to 100%) if the compounds are soluble enough.

  • TLC Visualization: Use PMA (Phosphomolybdic Acid) stain or UV (254 nm).

  • Fraction Collection:

    • Fraction A (Higher Rf): Typically the bis-alkylated byproduct (if any).

    • Fraction B: 3'N-Benzyl Biotin Benzyl Ester (Target).

    • Fraction C: 1'N-Benzyl Biotin Benzyl Ester (Major byproduct).

    • Fraction D: Unreacted starting material.

Data Summary Table:

ComponentRoleEq.Key Condition
Biotin Benzyl Ester Substrate1.0Dry DMF solvent is critical
NaH (60%) Base1.10°C addition; avoid excess
Benzyl Bromide Electrophile1.05Limiting reagent to prevent bis-alkylation
Reaction Time Kinetic Control4-6 hMonitor via TLC to stop before bis-alkylation

Troubleshooting & Critical Parameters

  • Regioselectivity Issues: If the 1'-N isomer dominates excessively (>10:1), consider using a bulkier base (e.g., LiHMDS) or lower temperatures (-78°C) to influence the kinetic deprotonation, though thermodynamic equilibration often dictates the final ratio.

  • Solubility: If the crude mixture is stuck in DMF, the extraction failed. Use LiCl (5% aq) washes to pull DMF out of the organic layer.

  • Bis-Alkylation: If N,N'-dibenzyl biotin is observed, reduce NaH to 0.95 eq and BnBr to 0.95 eq. It is better to recover starting material than to over-alkylate.

References

  • Sekido, Y. et al. (2011). Selective N-Acylation and N-Alkylation of Biotin. The Journal of Organic Chemistry.

    • Context: Establishes the nucleophilicity difference between N1' and N3', confirming N1' (distal)
  • Sriramchem. (2024). 3'N-Benzyl Biotin Reference Standard.

    • Context: Verifies the commercial existence and structural identity of the specific 3'-N isomer.
  • Bachem. (2024). Peptide Synthesis and Coupling Reagents Guide.

    • Context: Provides the standard protocols for DCC/EDCI mediated esterific
  • Dudley, G. B. et al. (2008).[4] Synthesis of Benzyl Esters using 2-Benzyloxypyridine. Beilstein Journal of Organic Chemistry.

    • Context: Offers alternative benzylation str

Sources

Reagents required for the preparation of 3'N-Benzyl Biotin Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Isolation of 3'N-Benzyl Biotin Benzyl Ester

Introduction & Strategic Overview

The synthesis of 3'N-Benzyl Biotin Benzyl Ester represents a critical workflow in the characterization of biotinylated conjugates and impurity profiling of pharmaceutical-grade biotin.[1] This molecule serves two primary functions:

  • Impurity Reference Standard: It is a common byproduct in the aggressive benzylation of biotin, often forming during the synthesis of biotin esters if stoichiometry is not strictly controlled.

  • Lipophilic Probe: The simultaneous protection of the carboxylic acid and the masking of the 3'-urea nitrogen creates a highly lipophilic derivative useful for membrane permeability studies and specific binding assays where the 1'-N position remains available for hydrogen bonding.

Synthetic Strategy: Direct alkylation of D-Biotin with benzyl bromide is the most efficient route.[1] However, the urea moiety of biotin possesses two nucleophilic nitrogen atoms (1'-N and 3'-N).[1] While the 1'-N is sterically influenced by the C2-valeric acid side chain, direct alkylation with excess electrophile typically yields a mixture of the O-benzyl ester (mono-substituted) and the N,O-dibenzyl species.[1] The 3'-N isomer is thermodynamically accessible but requires precise chromatographic isolation from the 1'-N isomer and the 1',3'-di-N-benzyl byproduct.[1]

Reagents & Materials

The following reagents are strictly defined to ensure reproducibility and high yield.

ReagentGrade / PurityRoleCritical Attribute
D-Biotin >99% (HPLC)Starting MaterialMust be dry; lyophilized powder preferred to ensure rapid dissolution.[1]
Benzyl Bromide (BnBr) ReagentPlus®, 98%ElectrophileLachrymator. Must be clear/colorless.[1] Yellowing indicates HBr formation; distill if degraded.
Potassium Carbonate (

)
Anhydrous, 99.9%BaseMust be granular or powdered anhydrous.[1] Hydrated forms will hydrolyze the ester.
Dimethylformamide (DMF) Anhydrous, 99.8%SolventWater content <50 ppm.[1] Water competes with N-alkylation and hydrolyzes the ester.[1]
Cesium Carbonate (

)
Reagent GradeAlternative BasePromotes N-alkylation more aggressively due to the "Cesium Effect" (optional).[1]
Ethyl Acetate / Hexanes HPLC GradeMobile PhaseFor flash column chromatography.

Experimental Protocol

Phase 1: Reaction Setup (Regioselective Alkylation)

Principle: The reaction relies on an


 mechanism. The carboxylate is alkylated first (fastest kinetics), followed by the urea nitrogen. By controlling equivalents and temperature, we maximize the N,O-dibenzyl species while limiting the N,N,O-tribenzyl formation.[1]
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen gas.

  • Solubilization:

    • Add D-Biotin (1.0 g, 4.1 mmol) to the flask.

    • Add Anhydrous DMF (15 mL). Stir at room temperature (RT) until fully dissolved. Note: Biotin dissolves slowly; gentle warming (30°C) is permissible.[1]

  • Activation:

    • Add Potassium Carbonate (

      
      ) (1.7 g, 12.3 mmol, 3.0 eq).[1]
      
    • Stir the suspension vigorously for 15 minutes to ensure deprotonation of the carboxylic acid.

  • Alkylation:

    • Cool the mixture to 0°C (ice bath) to suppress over-alkylation.

    • Add Benzyl Bromide (1.1 mL, 9.0 mmol, ~2.2 eq) dropwise over 5 minutes.

    • Mechanistic Note: The first equivalent reacts rapidly with the carboxylate. The second equivalent reacts with the urea nitrogen.

    • Remove the ice bath and allow the reaction to warm to 45°C (oil bath). Stir for 12–16 hours.

Phase 2: Workup & Isolation
  • Quench:

    • Cool the reaction to RT. Pour the mixture into Ice-Cold Water (100 mL) with vigorous stirring. The product typically precipitates as a white/off-white gum or solid.

  • Extraction:

    • Extract with Ethyl Acetate (EtOAc) (

      
       mL).[1]
      
    • Combine organic layers and wash with:

      • Water (

        
         mL) to remove DMF.[1]
        
      • Brine (

        
         mL).[1]
        
    • Dry over Anhydrous

      
       . Filter and concentrate under reduced pressure.
      
Phase 3: Purification (The Critical Step)

The crude residue will contain:

  • Biotin Benzyl Ester (Mono-substituted)[1]

  • 3'N-Benzyl Biotin Benzyl Ester (Target)

  • 1'N-Benzyl Biotin Benzyl Ester (Isomer)[1]

  • 1',3'-Di-N-Benzyl Biotin Benzyl Ester (Over-alkylated)[1]

Chromatography Conditions:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Gradient:

    • Start: 30% EtOAc in Hexanes (Elutes excess BnBr and non-polar impurities).

    • Ramp: 50%

      
       80% EtOAc in Hexanes.
      
    • Target Elution: The 3'N-isomer typically elutes after the di-benzyl impurity but before the 1'N-isomer and the mono-ester, due to subtle differences in hydrogen bonding capabilities with the silica.[1]

TLC Visualization:

  • Develop in 100% EtOAc or 5% MeOH/DCM.

  • Stain: p-Anisaldehyde (requires heat).[1] Biotin derivatives turn distinctive blue/purple.

Visualization of Workflow

BiotinSynthesis Biotin D-Biotin (Starting Material) Reagents BnBr (2.2 eq) K2CO3 (3.0 eq) DMF, 45°C Biotin->Reagents Dissolution Intermediate Crude Mixture: 1. Mono-Ester 2. 3'N-Target 3. 1'N-Isomer Reagents->Intermediate Alkylation (12-16h) Workup Aq. Workup EtOAc Extraction Intermediate->Workup Quench Purification Flash Column (SiO2, EtOAc/Hex) Workup->Purification Crude Oil Product 3'N-Benzyl Biotin Benzyl Ester Purification->Product Isolation

Figure 1: Synthetic workflow for the regioselective preparation and isolation of 3'N-Benzyl Biotin Benzyl Ester.

Quality Control & Validation

To confirm the identity of the 3'N-isomer versus the 1'N-isomer , NMR spectroscopy is the definitive tool.

Analytical MethodExpected Result for 3'N-Benzyl Isomer
1H NMR (CDCl3) Urea Protons: Only one urea proton signal (N1'-H) will be visible (typically

4.5–5.5 ppm).[1] Benzyl Groups: Two distinct methylene singlets/AB quartets (one for Ester-CH2, one for Urea-N-CH2).[1] Regio-assignment: NOESY correlations between the N-benzyl protons and the C4-methine proton (ring fusion) confirm the 3'-position.[1]
HPLC-MS Mass: [M+H]+ = 425.2 (Calculated for C24H28N2O3S).[1] Purity: >98% area under curve (210 nm).[1]

Troubleshooting

  • Issue: Low yield of N-alkylated product (mostly mono-ester recovered).[1]

    • Cause: Reaction temperature too low or base too weak.

    • Solution: Switch base to Cesium Carbonate (

      
      )  or increase temperature to 60°C.
      
  • Issue: Formation of 1',3'-Dibenzyl byproduct.

    • Cause: Large excess of Benzyl Bromide.[2]

    • Solution: Strictly limit BnBr to 2.2 equivalents and add the second equivalent slowly.

  • Issue: Product hydrolysis during workup.

    • Cause: Aqueous layer too basic or prolonged exposure to water.

    • Solution: Neutralize the quench water slightly (pH 7) and perform rapid extraction.

References

  • De Clercq, P. J. (1997).[3] Biotin: A Timeless Challenge for Total Synthesis.[3] Chemical Reviews, 97(6), 1755–1792.[1][3] Link[1]

  • Seki, T., et al. (1998). Studies on the Synthesis of Biotin Derivatives. Chemical and Pharmaceutical Bulletin.
  • Thermo Fisher Scientific. (2023). EZ-Link NHS-Biotin Reagents User Guide. (Context for solubility and handling of biotin esters). Link

  • Milyutin, A. A., et al. (1992). Synthesis of Biotin Derivatives. Khimiya Geterotsiklicheskikh Soedinenii.

Sources

Protocols for coupling reactions using 3'N-Benzyl Biotin Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Coupling Reactions Using 3'N-Benzyl Biotin Benzyl Ester

Authored by a Senior Application Scientist

Abstract

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences and drug development.[1] The extraordinarily high affinity and specificity of the biotin-streptavidin interaction (Kd ≈ 10-15 M) provide a powerful and versatile tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[2][3] However, direct biotinylation of complex molecules can be challenging, often leading to non-specific labeling or inactivation of the target. This application note provides a comprehensive guide to using 3'N-Benzyl Biotin Benzyl Ester, a doubly-protected biotin derivative, for controlled and specific labeling of primary amines. By protecting both the ureido nitrogen and the valeric acid carboxyl group, this reagent ensures that the biotin moiety remains inert until a strategic deprotection step. We present detailed protocols for the deprotection of the benzyl ester via catalytic hydrogenolysis to unmask the reactive carboxylic acid, followed by a robust amide coupling protocol using the highly efficient HATU/DIPEA system. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for precise bioconjugation.

Reagent Overview and Chemical Principles

3'N-Benzyl Biotin Benzyl Ester is a specialized chemical tool designed for strategic biotinylation. The use of protecting groups is a fundamental concept in organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from participating in a chemical reaction.[4] In this case, two benzyl groups provide critical protection:

  • Benzyl Ester: Protects the carboxylic acid of biotin's valeric acid side chain. This is the group that, once deprotected, will be activated to form an amide bond with a target amine.

  • 3'N-Benzyl: Protects one of the urea nitrogens, which can sometimes interfere with certain reaction conditions.

This dual-protection strategy offers excellent stability and prevents the biotin from reacting prematurely. The benzyl groups are typically removed under mild catalytic hydrogenolysis conditions, which are orthogonal to many other functional groups, thereby unmasking the carboxylic acid precisely when needed for the coupling reaction.

Table 1: Reagent and Materials Overview
Reagent/MaterialPurpose & Key Characteristics
3'N-Benzyl Biotin Benzyl Ester Protected biotin source for controlled conjugation.
Palladium on Carbon (Pd/C, 10%) Catalyst for hydrogenolysis to remove benzyl protecting groups.
Hydrogen (H₂) Gas or Transfer Hydrogenation Reagent Hydrogen source for the deprotection reaction.
HATU Highly efficient aminium-based coupling reagent for amide bond formation.[5]
DIPEA (DIPEA) Non-nucleophilic organic base used to activate the carboxylic acid.[6]
Target Molecule (R-NH₂) Any molecule containing a primary amine (e.g., protein, peptide, small molecule).
Anhydrous Solvents (DMF, DCM) Reaction media for coupling; must be anhydrous to prevent hydrolysis of reagents.
Purification Media Silica gel (for small molecules) or size-exclusion columns (for biomolecules).[7]

The Strategic Workflow: From Protection to Conjugation

The use of 3'N-Benzyl Biotin Benzyl Ester involves a logical three-stage process. This workflow ensures that the reactive carboxylic acid is only available immediately prior to the coupling step, maximizing efficiency and minimizing unwanted side reactions.

G cluster_0 Workflow A 3'N-Benzyl Biotin Benzyl Ester (Fully Protected) B 3'N-Benzyl Biotin (Active Carboxylic Acid) A->B  Step 1: Deprotection  (H₂, Pd/C) C OAt-Active Ester Intermediate B->C  Step 2: Activation  (HATU, DIPEA) D Final Biotinylated Conjugate (Stable Amide Bond) C->D  Step 3: Coupling  (Target R-NH₂)

Caption: Workflow for controlled biotinylation.

Mechanism of Deprotection: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by reaction with hydrogen in the presence of a metal catalyst. For 3'N-Benzyl Biotin Benzyl Ester, this process specifically targets the C-O bond of the benzyl ester. The reaction is typically carried out using a palladium catalyst (e.g., 10% Pd on carbon) under an atmosphere of hydrogen gas. The benzyl group is converted to toluene, and the carboxylic acid is revealed. It is important to note that under these conditions, the 3'N-benzyl group may also be cleaved, yielding fully deprotected biotin. This should be monitored by LC-MS if the N-benzyl group is intended to be retained.

Mechanism of Amide Coupling: The Role of HATU and DIPEA

Modern peptide coupling reagents have revolutionized the formation of amide bonds, offering high yields, fast reaction times, and suppression of side reactions like racemization.[6] HATU, an aminium salt, is among the most effective. The mechanism proceeds through several key steps:

  • Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the newly formed carboxylic acid on the biotin derivative, forming a carboxylate anion.[8]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU. This leads to the formation of a highly reactive OAt-activated ester intermediate, which is more stable and less prone to racemization than many other activated species.[5][9]

  • Coupling: The primary amine of the target molecule performs a nucleophilic attack on the carbonyl carbon of the OAt-active ester. This forms a stable amide bond and releases HOAt as a byproduct.[5]

G cluster_mech HATU-Mediated Amide Coupling Mechanism Biotin-COOH Biotin-COOH Carboxylate Biotin-COO⁻ Biotin-COOH->Carboxylate + DIPEA - DIPEA·H⁺ ActiveEster Biotin-CO-OAt (Active Ester) Carboxylate->ActiveEster + HATU - HOAt Anion Amide Biotin-CO-NH-R (Final Product) ActiveEster->Amide + R-NH₂ - HOAt

Caption: Simplified HATU coupling mechanism.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Deprotection of 3'N-Benzyl Biotin Benzyl Ester

This protocol describes the removal of the benzyl ester protecting group to generate the active carboxylic acid.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'N-Benzyl Biotin Benzyl Ester (1 equivalent) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) at a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. A typical catalyst loading is 5-10% by weight relative to the starting material.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a hydrogenation apparatus). Purge the flask with H₂ by evacuating and refilling it three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the H₂ atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the H₂ atmosphere and replace it with an inert gas (e.g., Nitrogen or Argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, 3'N-Benzyl Biotin (or fully deprotected biotin). This crude product is often pure enough to be used directly in the subsequent coupling step.

**Protocol 2: General Amide Coupling to a Primary Amine (R-NH₂) **

This protocol is a robust starting point for coupling the activated biotin to a primary amine-containing molecule.

  • Reactant Preparation:

    • In a clean, dry flask under an inert atmosphere, dissolve the deprotected biotin derivative (1.0 equivalent) from Protocol 1 in an anhydrous aprotic solvent (e.g., DMF, DCM).

    • To this solution, add HATU (1.1 equivalents).

    • In a separate vial, dissolve your amine-containing target molecule (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Activation: Add DIPEA (2.5-3.0 equivalents) to the biotin/HATU mixture. Allow the solution to stir for 5-10 minutes at room temperature for pre-activation.

  • Coupling Reaction: Add the solution of the target amine to the activated biotin mixture dropwise.

  • Incubation: Stir the reaction at room temperature for 2-12 hours. The optimal time can vary significantly based on the reactivity of the amine.

  • Monitoring: Monitor the reaction for the formation of the product and consumption of the starting materials by TLC or LC-MS.[10]

Table 2: Recommended Reagent Stoichiometry
ReagentMolar EquivalentsRationale
Deprotected Biotin1.0Limiting reagent.
Target Amine (R-NH₂)1.0 - 1.2A slight excess can drive the reaction to completion.
HATU1.1 - 1.2Ensures complete activation of the carboxylic acid.
DIPEA2.5 - 3.0Acts as a base for both the carboxylic acid and the protonated amine.
Protocol 3: Purification of the Biotinylated Product

The purification strategy depends heavily on the nature of the final product.

  • For Small Molecules:

    • Aqueous Work-up: Dilute the reaction mixture with an organic solvent like Ethyl Acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.[10]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Chromatography: Purify the crude residue by flash column chromatography on silica gel.

  • For Peptides and Proteins:

    • Size-Exclusion Chromatography: Remove excess unreacted biotin and coupling reagents using a desalting column (e.g., Sephadex G-25).[11] This method separates molecules based on size and is effective for purifying large biomolecules from small-molecule contaminants.[7]

    • Dialysis: An alternative method to remove small molecules from a solution of the biotinylated protein.

    • Affinity Purification: For the highest purity, the biotinylated product can be captured on a streptavidin-agarose resin.[12] After washing away impurities, the bound conjugate can be eluted, although this often requires denaturing conditions due to the strength of the biotin-streptavidin bond.[13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection 1. Inactive Pd/C catalyst.2. Insufficient H₂ pressure or poor stirring.3. Catalyst poisoning.1. Use fresh, high-quality Pd/C.2. Ensure vigorous stirring and a positive H₂ atmosphere.3. Ensure starting material and solvent are free of sulfur-containing impurities.
Low Coupling Yield 1. Moisture in the reaction.2. Insufficient activation time or reagents.3. Sterically hindered or unreactive amine.4. Amine-containing buffers (e.g., Tris) used.[2]1. Use anhydrous solvents and perform the reaction under an inert atmosphere.2. Increase equivalents of HATU/DIPEA or extend pre-activation time.3. Increase reaction temperature or time; consider a different coupling reagent if necessary.4. Ensure the target molecule is in a non-nucleophilic buffer like PBS or HEPES.
Multiple Products Observed 1. Incomplete deprotection leading to side reactions.2. Over-biotinylation of molecules with multiple amine sites.1. Ensure deprotection is complete before proceeding to coupling.2. Reduce the equivalents of the biotin derivative used in the coupling reaction.

Conclusion

3'N-Benzyl Biotin Benzyl Ester provides a sophisticated and reliable solution for researchers requiring precise control over biotinylation. The strategic use of benzyl protecting groups allows for the unmasking of the reactive carboxylic acid at the desired moment, enabling clean and efficient amide bond formation with primary amines via HATU-mediated coupling. The protocols outlined in this guide offer a robust framework for labeling a wide array of molecules, from small-molecule drug candidates to large therapeutic proteins. By understanding the principles behind each step—deprotection, activation, and coupling—scientists can effectively leverage this powerful tool to advance their research in diagnostics, drug delivery, and fundamental biological studies.

References

  • Acid-Amine Coupling using HBTU. Organic Synthesis. [Link]

  • Biotinylation of Antibodies. Dianova. [Link]

  • Biotinylation of proteins in solution and on cell surfaces. PubMed. [Link]

  • Protein Biotinylation. Creative Diagnostics. [Link]

  • Biotin based Conjugation Protocol. Creative Biolabs. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • The synthesis of new biotin derivatives and their bioactivity. LSU Scholarly Repository. [Link]

  • Bioconjugation applic
  • Biotin (carboxylated biotin derivatives). Interchim. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • Biotin tags (amine). Synple Chem. [Link]

  • Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules. PubMed. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • Synthesis of (+)-biotin NHS ester by coupling reaction. ResearchGate. [Link]

  • Rapid Synthesis of the epi-Biotin Sulfone via Tandem S,N-Carbonyl Migration/aza-Michael/Spirocyclization and Haller–Bauer Reaction. ACS Omega. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Biotinylation. Wikipedia. [Link]

  • Biotin-containing compounds, biotinylation reagents and methods.
  • (+)-biotin and its derivatives synthesis method.
  • Design and Synthesis of Bis-Biotin-Containing Reagents for Applications Utilizing Monoclonal Antibody-Based Pretargeting Systems with Streptavidin Mutants. PMC. [Link]

  • Benzyl Esters. Organic Chemistry Portal. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC. [Link]

  • Substituted Benzyl Esters. Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement.
  • Biotin's Lessons in Drug Design. Squarespace. [Link]

  • Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. PMC. [Link]

  • CAS No : 57229-92-2 | Product Name : 3'N-Benzyl Biotin. Pharmaffiliates. [Link]

  • (PDF) Biotin's Lessons in Drug Design. ResearchGate. [Link]

Sources

Application Note: High-Fidelity Utilization of 3'N-Benzyl Biotin Benzyl Ester in Asymmetric Biotin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

In the landscape of industrial chiral synthesis, 3'N-Benzyl Biotin Benzyl Ester serves as a critical "stereochemical lock" in the manufacture of (+)-Biotin (Vitamin H). Originating from the classic Sternbach-Goldberg route , this intermediate represents the final lipophilic stage before the release of the water-soluble vitamin.

For researchers and process chemists, this molecule offers two distinct applications:

  • Chiral Purification Handle: Unlike free biotin, which is sparingly soluble in organic solvents, the dibenzylated nature (N-benzyl and O-benzyl) of this ester allows for facile recrystallization from non-polar solvents, enabling the removal of cis-trans isomers and enantiomeric impurities prior to the final step.

  • Late-Stage Precursor: It is the substrate for the critical deprotection sequence that yields pharmaceutical-grade (+)-Biotin.

Chemical Architecture
  • System: Thieno[3,4-d]imidazole (fused tetrahydrothiophene and urea rings).

  • Chiral Centers:

    
     (Must be strictly preserved).
    
  • Structural Advantage: The 3'-N-benzyl group protects the urea nitrogen distal to the valeric acid side chain, while the benzyl ester protects the carboxylate. This double protection renders the molecule lipophilic and stable against premature ring opening.

Mechanistic Pathway: The "Chiral Lock" Strategy

The utility of 3'N-Benzyl Biotin Benzyl Ester lies in its role as a purification checkpoint. In the synthesis of Biotin, the formation of the thiophane ring often yields minor amounts of the trans-isomer or the unwanted enantiomer.

By maintaining the benzyl protection, chemists can utilize recrystallization (typically from ethyl acetate or methanol/ether mixtures) to enrich the optical purity to >99% ee. Once the stereochemistry is "locked" and validated, the protective groups are removed.

Pathway Visualization (DOT)

BiotinSynthesis cluster_main Critical Control Point Precursor Thiolactone Intermediate Grignard Grignard/Side-Chain Addition Precursor->Grignard Stereoselective Coupling Intermediate 3'N-Benzyl Biotin Benzyl Ester (The Topic) Grignard->Intermediate Cyclization & Esterification Purification Chiral Purification (Recrystallization) Intermediate->Purification Removal of Isomers Deprotection Global Deprotection (HBr or H2/Pd) Purification->Deprotection Valid >99% ee Biotin (+)-Biotin (Final Product) Deprotection->Biotin Hydrolysis

Figure 1: The strategic role of 3'N-Benzyl Biotin Benzyl Ester as the purification checkpoint in the Sternbach Biotin Synthesis.

Experimental Protocols

Protocol A: Global Deprotection via Acidic Hydrolysis (HBr)

Application: Industrial-scale conversion where catalyst poisoning by sulfur is a risk. This method cleaves both the benzyl ester and the N-benzyl bond simultaneously.

Safety Note: Hydrobromic acid (HBr) is highly corrosive. Work in a fume hood.

Materials
  • Substrate: 3'N-Benzyl Biotin Benzyl Ester (High Purity).

  • Reagent: 48% Hydrobromic Acid (aq).

  • Solvent: Glacial Acetic Acid.

  • Workup: Sodium Hydroxide (NaOH), Methanol.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 3'N-Benzyl Biotin Benzyl Ester in 100 mL of Glacial Acetic Acid.

  • Acidification: Slowly add 60 mL of 48% HBr. The reaction is exothermic; ensure temperature does not exceed 50°C during addition.

  • Reflux (The Critical Step): Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7] The HBr acts to cleave the benzyl ester (forming benzyl bromide) and hydrolyze the N-benzyl urea bond.

    • Monitoring: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The lipophilic starting material (

      
      ) should disappear, replaced by the polar Biotin spot (
      
      
      
      ).
  • Concentration: Evaporate the reaction mixture under reduced pressure to yield a viscous oily residue.

  • Neutralization & Crystallization:

    • Dilute the residue with 50 mL water.

    • Adjust pH to 2.0–3.0 using 6N NaOH (Biotin is amphoteric; pI is approx 3.5).

    • Cool to 4°C overnight. Crude (+)-Biotin will precipitate as white needles.

  • Purification: Recrystallize from water to achieve pharmaceutical grade.

Protocol B: Catalytic Hydrogenolysis (Green Chemistry Route)

Application: Laboratory-scale synthesis requiring milder conditions. Avoids harsh acids but requires strict control of sulfur poisoning.

Materials
  • Catalyst: Palladium on Carbon (Pd/C), 10% loading (Degussa type E101 is preferred for sulfur tolerance).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Hydrogen Source:

    
     gas (balloon or Parr shaker).
    
Step-by-Step Methodology
  • Preparation: Dissolve 5.0 g of 3'N-Benzyl Biotin Benzyl Ester in 150 mL of Methanol.

  • Catalyst Addition: Add 1.0 g of Pd/C (20 wt% loading relative to substrate).

    • Note: Higher catalyst loading is required compared to standard benzyl deprotection due to the poisoning effect of the thioether sulfur in the biotin ring.

  • Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen (50 psi if using a Parr shaker; 1 atm if using a balloon, though reaction will be slower).

  • Reaction: Stir vigorously at 40°C for 12–24 hours.

    • Endpoint: HPLC analysis showing disappearance of the benzyl ester peak.

  • Workup: Filter the catalyst through a Celite pad. Do not let the catalyst dry out (pyrophoric risk).

  • Isolation: Concentrate the filtrate. The benzyl ester will have cleaved to Toluene (removed in vacuo) and the free acid. If the N-benzyl group is resistant, a subsequent mild acid hydrolysis may be required, but usually, Pd/C removes both under pressure.

Quality Control & Validation Data

To ensure the "Application in Chiral Synthesis" is successful, the following parameters must be met for the isolated intermediate before deprotection.

ParameterSpecificationAnalytical MethodSignificance
Appearance White to Off-white Crystalline PowderVisualIndicates successful removal of amorphous impurities.
Purity > 98.5%HPLC (C18 Column)Essential for pharmaceutical compliance.
Specific Rotation

Polarimetry (

, MeOH)
Critical: Confirms the

stereochemistry.
Melting Point 168°C – 172°CCapillary MethodSharp range indicates high crystalline purity.
HPLC Method for Chiral Purity (Chiralcel OD-H)
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Isopropanol (85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention: The desired enantiomer elutes significantly later than the trans-impurities, allowing for easy integration.

Troubleshooting Common Issues

Issue: Incomplete Debenzylation (Protocol A)
  • Symptom: HPLC shows a peak corresponding to Monobenzyl Biotin (intermediate).

  • Cause: Insufficient reflux time or HBr concentration drop due to evaporation.

  • Fix: Add fresh 48% HBr and extend reflux by 2 hours. Ensure the system is closed (with a condenser) to prevent acid loss.

Issue: Epimerization (Loss of Chirality)
  • Symptom: Specific rotation drops below specification (

    
    ).
    
  • Cause: Overheating during the alkaline neutralization step (Protocol A, Step 5).

  • Fix: Maintain temperature strictly below 10°C during pH adjustment. Biotin is susceptible to base-catalyzed epimerization at the ring junction.

References

  • Sternbach, L. H. (1963). "Biotin."[6] Comprehensive Biochemistry, 11, 66-81. (Foundational text on the Sternbach synthesis route).

  • Goldberg, M. W., & Sternbach, L. H. (1949). "Synthesis of Biotin."[8][9] U.S. Patent 2,489,235.

  • Sekiya, T., et al. (2023). "Novel practical stereoselective synthesis of a bicyclic hydantoino-thiolactone as the key intermediate for production of (+)-biotin."[5] RSC Advances.

  • De Clercq, P. J. (1997). "Biotin: A Timeless Challenge for Total Synthesis." Chemical Reviews, 97(6), 1755-1792.

  • Lonza AG. "Process for the preparation of biotin." EP 0 375 912 B1.

Sources

Troubleshooting & Optimization

Technical Support Guide: Solving Solubility Issues with 3'N-Benzyl Biotin Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

You are likely encountering difficulties with 3'N-Benzyl Biotin Benzyl Ester because its physicochemical properties differ radically from native Biotin (Vitamin B7).[1][2][3]

While native Biotin is water-soluble (approx.[1][2][3][4][5] 0.2 mg/mL) and highly polar, your derivative carries two significant hydrophobic modifications:

  • Benzyl Ester: Caps the carboxylic acid tail, removing the primary ionization point.[1][3]

  • 3'N-Benzyl Group: Adds steric bulk and lipophilicity to the ureido ring system.[1][2][3]

The Result: This molecule is practically insoluble in water .[1][3][6] It behaves more like a lipophilic small molecule drug than a vitamin.[1][3] Attempting to dissolve it directly in aqueous buffers (PBS, Tris) or pure water will result in immediate suspension failure or precipitation.[1]

This guide provides the definitive protocols for solubilizing this compound for both organic synthesis and biological assay applications.[1][3]

Module 1: Solvent Selection & Stock Preparation

Q: Why does the powder float or clump when I add water?

A: This is the "Hydrophobic Effect."[1] The benzyl groups drive the exclusion of water molecules.[1] You must use an organic solvent with a high dielectric constant and lipophilic capacity to disrupt the crystal lattice.[1][3]

Q: What is the primary solvent system I should use?

A: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) are the gold standards for this compound.[1]

  • Recommendation: Prepare a 10 mM to 50 mM stock solution in anhydrous DMSO.

  • Why: DMSO effectively solvates the aromatic benzyl rings while maintaining miscibility with downstream aqueous buffers (if handled correctly).[1]

Q: Can I use Ethanol or Methanol?

A: Proceed with caution. While soluble in alcohols, the solubility limit is significantly lower than in DMSO.[1] Furthermore, alcohols are protic solvents that can interfere with certain downstream coupling reactions or precipitate faster upon aqueous dilution.[1]

Q: How do I prepare a standard Stock Solution?

Protocol:

  • Weigh the target mass of 3'N-Benzyl Biotin Benzyl Ester.[1][2][3]

  • Calculate the required volume of DMSO to achieve 25 mM .

  • Add DMSO to the vial.[1][3]

  • Vortex vigorously for 30–60 seconds.

  • Optional: Sonicate in a water bath for 5 minutes if visual particulates remain.[1][3]

  • Visual Check: The solution must be crystal clear. Any turbidity indicates incomplete solvation.[1][3]

Module 2: Aqueous Dilution (Preventing "Crash-Out")

The Critical Failure Point: Users often inject the DMSO stock directly into a beaker of PBS, causing the compound to precipitate instantly (crashing out).[1]

Q: How do I dilute this into cell culture media or buffer without precipitation?

A: You must manage the kinetic solubility barrier .[1][3]

  • Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step if the concentration is high.

  • Surfactant Assistance: The hydrophobicity of the benzyl groups requires a surfactant to form micelles or stabilize the dispersed molecules.[1][3]

Recommended Dilution Protocol (Biological Assay)

Target: 100 µM Working Solution in PBS

StepComponentActionMechanism
1 Stock Prepare 50 mM Stock in DMSO.Solvation
2 Intermediate Dilute Stock 1:10 into pure Ethanol or PEG-400 .Reduces surface tension mismatch.
3 Carrier Prepare PBS containing 0.1% Tween-20 or BSA (0.1%) .[1][2][3]Surfactant/Carrier protein stabilization.
4 Final Mix Add Intermediate dropwise to Carrier while vortexing.Rapid dispersion prevents crystal nucleation.[1][3]

Note: If the solution turns cloudy (Tyndall effect), precipitation has occurred.[1] Spin down (10,000 x g for 5 min) to remove aggregates, but assume the effective concentration is lower than calculated.

Module 3: Stability & Storage

Q: Is the benzyl ester stable in solution?

A: It is susceptible to hydrolysis , particularly in alkaline conditions.[1]

  • High pH (>8.5): The ester bond will hydrolyze over time, converting the molecule back to the free acid form (3'N-Benzyl Biotin).[1][2][3]

  • Low pH (<4.0): Generally stable, but extreme acid can degrade the ureido ring.[1]

  • Storage: Store DMSO stocks at -20°C . Avoid repeated freeze-thaw cycles which introduce moisture (DMSO is hygroscopic).[1][2][3] Moisture accelerates ester hydrolysis.[1][3]

Q: Does the 3'N-Benzyl group affect Avidin binding?

A: YES. This is a critical scientific consideration. The ureido ring nitrogen is the primary H-bond donor for binding to Avidin/Streptavidin.[1][2][3] Substitution at the 3'N position drastically reduces or abolishes high-affinity binding.[1][2][3]

  • If you need Avidin binding: You must chemically remove the N-benzyl group (e.g., via catalytic hydrogenation or acid cleavage) before the binding step, or use this molecule as a negative control/competitor.[1][2][3]

Visualizing the Workflow

The following diagram illustrates the decision logic for handling 3'N-Benzyl Biotin Benzyl Ester to ensure experimental success.

SolubilityWorkflow Compound Solid 3'N-Benzyl Biotin Benzyl Ester SolventSelect Select Primary Solvent Compound->SolventSelect DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO High Solubility Water Aqueous Buffer (PBS/Water) SolventSelect->Water Insoluble Stock Stock Solution (10-50 mM) DMSO->Stock Precipitation FAILURE: Precipitation/Clumping Water->Precipitation AppSelect Application? Stock->AppSelect BioAssay Biological Assay (Aqueous Env) AppSelect->BioAssay Synthesis Organic Synthesis AppSelect->Synthesis BioAssay->Precipitation Direct Dump StepDilution Stepwise Dilution + Surfactant (Tween/BSA) BioAssay->StepDilution Correct Protocol DirectUse Use directly in DCM/DMF/THF Synthesis->DirectUse Success SUCCESS: Stable Solution StepDilution->Success DirectUse->Success

Caption: Logical workflow for solubilizing 3'N-Benzyl Biotin Benzyl Ester, highlighting the critical failure point during aqueous dilution.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] (Authoritative text on Benzyl Ester stability and cleavage).

  • PubChem. (2023).[1][3] Biotin Chemical Properties and Solubility Data. National Library of Medicine.[1][3] Retrieved from [Link] (Comparative baseline for native biotin solubility).[1][3]

Sources

Minimizing racemization during 3'N-Benzyl Biotin Benzyl Ester processing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Control in Biotin Derivatization Topic: Minimizing Racemization in 3'N-Benzyl Biotin Benzyl Ester Processing Doc ID: TS-BIO-552 | Revision: 2.1

Strategic Overview

You are navigating a high-stakes synthesis. Biotin contains three contiguous chiral centers (C2, C3a, C6a). While the all-cis configuration is thermodynamically favored, the introduction of benzyl groups—specifically the 3'N-alkylation step—creates a high risk of epimerization.

This guide moves beyond "recipe" chemistry. It treats the synthesis as a kinetic challenge: how to install protective groups faster than the rate of proton abstraction at the chiral bridgehead carbons.

Module 1: The Critical Path (Synthesis & Prevention)

Q: My benzyl esterification yield is high, but the optical rotation is lower than literature values. Is the esterification step causing racemization?

A: Unlikely, but possible if "Over-Activation" occurs. Standard acid-catalyzed Fischer esterification (Ref 1) is generally safe for biotin because the acidic environment suppresses enolization. However, if you are using coupling reagents (EDC/DMAP or DCC/DMAP), you are at risk.

  • The Mechanism: High concentrations of DMAP (4-Dimethylaminopyridine) can act as a base, abstracting the proton at the C2 position (alpha to the carbonyl of the side chain) or, less likely, the ring junction.

  • The Fix:

    • Switch to Acid-Catalyzed Reflux: Use Benzyl Alcohol + Toluene + pTsOH (cat.) with a Dean-Stark trap. This is thermodynamically driven and stereochemically safe.

    • Limit DMAP: If you must use carbodiimide coupling, reduce DMAP to <0.1 eq and keep the reaction at 0°C.

Q: I am seeing significant epimerization during the 3'N-benzylation step using NaH. How do I stop this?

A: This is the "Danger Zone." You must control the Basicity-Temperature axis. The 3'N-proton (ureido nitrogen) is acidic (


), but the bridgehead protons are also susceptible to abstraction by strong bases like Sodium Hydride (NaH), leading to the thermodynamic trans-fused isomer (epibiotin).

Protocol: Low-Temperature Kinetic Control

  • Solvent: Use anhydrous DMF (Dimethylformamide). Ensure water content is <50 ppm. Water reacts with NaH to produce NaOH, which is a harder base and promotes racemization.

  • Temperature: Do NOT add NaH at room temperature.

    • Cool reaction to 0°C (or -10°C).

    • Add NaH (60% dispersion) portion-wise.

    • Stir for 30 mins to form the sodium salt before adding Benzyl Bromide.

  • Stoichiometry: Use exactly 1.05 - 1.1 eq of NaH. Excess base hunts for the bridgehead protons once the N-proton is gone.

  • Quench: Do not quench with water directly.[1] Quench with Acetic Acid/Buffer to immediately neutralize the pH.

Q: Can I use a milder base than NaH?

A: Yes, Phase Transfer Catalysis (PTC) is the safer alternative. If NaH consistently yields racemized product, switch to a solid-liquid PTC system.

  • System:

    
     (solid) / Acetone or Acetonitrile / 18-Crown-6 (cat.) or TBAF.
    
  • Why it works: Potassium Carbonate is not strong enough to deprotonate the bridgehead carbons effectively but, with a catalyst, can deprotonate the Urea nitrogen. This method is slower (requires reflux) but preserves stereochemistry (Ref 2).

Module 2: Visualizing the Workflow

The following diagram outlines the synthesis logic and Critical Control Points (CCPs) where stereochemistry is most vulnerable.

BiotinWorkflow Start D-Biotin (Free Acid) Step1 Step 1: Esterification (BnOH, pTsOH, Toluene) Start->Step1 Check1 CCP1: Check Optical Rotation (Risk: Low) Step1->Check1 Inter1 Biotin Benzyl Ester Check1->Inter1 Pass Step2 Step 2: 3'N-Alkylation (BnBr, Base) Inter1->Step2 Decision Base Selection Step2->Decision RouteA Route A: NaH/DMF (Fast, High Risk) Decision->RouteA Kinetic Control Req. RouteB Route B: K2CO3/Acetone/PTC (Slow, Low Risk) Decision->RouteB Thermodynamic Safety Product 3'N-Benzyl Biotin Benzyl Ester RouteA->Product Strict 0°C RouteB->Product Reflux QC QC: Chiral HPLC Product->QC

Figure 1: Synthetic workflow highlighting the critical decision point at Step 2 (Alkylation) where racemization risk is highest.

Module 3: Analytical Validation (The "Detection" Phase)

Q: How do I definitively distinguish the enantiomer/epimer from my product?

A: Optical Rotation is insufficient. You need Chiral HPLC. Polarimetry is an aggregate measurement. If you have 5% racemization, your specific rotation


 might only drop slightly, masking the impurity.

Recommended Analytical Protocol (Ref 3):

ParameterCondition
Column Daicel Chiralpak AD-H or Astec CHIROBIOTIC T
Mobile Phase Hexane : Isopropanol (80:20) with 0.1% TFA (for AD-H)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond absorption)
Temperature 25°C
  • Interpretation: The all-cis D-biotin derivative usually elutes last on AD-H columns due to stronger H-bonding interaction with the amylose stationary phase compared to the trans-fused epimers.

Q: I see a "split peak" in my NMR. Is this racemization?

A: Not necessarily. It could be Rotamers. The N-Benzyl group can rotate, creating conformers that look like diastereomers on the NMR timescale.

  • Test: Run the NMR at 50°C. If the peaks coalesce, it is rotamers. If they remain distinct, you have racemized the product (likely at C3a/C6a).

Module 4: Troubleshooting Guide

Use this logic tree to diagnose issues with your final material.

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type Sym1 Low Yield (<40%) Type->Sym1 Sym2 Low Optical Rotation (or HPLC split) Type->Sym2 Sol1 Check Water in DMF. NaH + H2O destroys reagent. Sym1->Sol1 Sol2 Check Base Strength. Switch NaH -> K2CO3/Crown Ether. Sym2->Sol2 Sol3 Check Temp. Did reaction exotherm > 5°C? Sym2->Sol3

Figure 2: Diagnostic logic for yield vs. purity issues.

References

  • Fischer Esterification of Biotin

    • Source: Wolf, D. E., et al. "The Structure of Biotin." Journal of the American Chemical Society 67.12 (1945).
    • Context: Establishes the stability of the biotin ring system under acidic reflux conditions.
  • Regioselective N-Alkylation & Base Selection

    • Source: Marquet, A., et al.
    • Context: Discusses the acidity of the ureido protons and the risk of base-catalyzed epimerization
    • (General Journal Landing Page as specific historic protocols vary by derivative).

  • Chiral Separation of Biotin Derivatives

    • Source: Daicel Chiral Technologies / Sigma-Aldrich Technical Notes.
    • Context: Specific application of polysaccharide-based CSPs (Chiral Stationary Phases)

Sources

Technical Support Center: Optimizing Temperature Conditions for Benzyl Biotin Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzyl biotin esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the nuances of temperature control and other key parameters, ensuring successful and reproducible outcomes.

Introduction: The Critical Role of Temperature in Benzyl Biotin Esterification

The esterification of biotin with benzyl alcohol is a fundamental reaction in the synthesis of various biotinylated probes and reagents. While seemingly straightforward, this reaction is highly sensitive to temperature, which directly influences reaction kinetics, equilibrium, and the formation of byproducts. Achieving a high yield of pure benzyl biotin requires a nuanced understanding of these temperature-dependent factors. This guide will explore the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during benzyl biotin esterification, with a focus on temperature-related causes and actionable solutions.

Observed Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low to No Product Formation Insufficient Temperature: The reaction has not reached the necessary activation energy.[1]Gradually increase the reaction temperature in 5-10°C increments. For Fischer esterification using a strong acid catalyst like sulfuric acid, reflux conditions are often necessary.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Moisture Contamination: Water can hydrolyze the ester product or, if using a coupling agent like CDI, will consume the reagent.[3]Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Incomplete Reaction (Presence of Starting Material) Suboptimal Temperature: The temperature may be too low for the reaction to proceed to completion within a reasonable timeframe.[3]Increase the reaction temperature to improve the reaction rate.[1] Consider extending the reaction time and continue to monitor by TLC.
Equilibrium Limitation: Esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward.[4]Use a Dean-Stark apparatus to azeotropically remove water as it is formed, which is particularly effective when using solvents like toluene.[4] Using a large excess of benzyl alcohol can also shift the equilibrium towards the product.[4]
Formation of Side Products (e.g., Dibenzyl Biotin) Excessively High Temperature: High temperatures can promote side reactions. In the context of biotin, this can include the formation of dibenzyl biotin.[5]Carefully control the reaction temperature. If side products are observed, reduce the temperature and monitor the reaction profile.
Prolonged Reaction Time at High Temperature: Extended heating can lead to the formation of degradation products.Optimize the reaction time by closely monitoring the consumption of the limiting reagent via TLC or HPLC.
Product Degradation Thermal Instability: Biotin and its derivatives can be sensitive to high temperatures over extended periods.Avoid unnecessarily high temperatures or prolonged heating. Once the reaction is complete, cool the mixture promptly.
Difficulty in Product Purification Presence of Unreacted Starting Materials and Byproducts: These can co-elute with the desired product during chromatography.Optimize the reaction conditions (temperature, time, stoichiometry) to minimize impurities. A carefully chosen solvent system for column chromatography is crucial for separating benzyl biotin from related compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for benzyl biotin esterification?

The optimal temperature depends on the specific method employed. For a classic Fischer esterification using a strong acid catalyst (e.g., H₂SO₄), refluxing in a suitable solvent is common. The temperature will be the boiling point of the solvent. For instance, with toluene, the reflux temperature is around 110°C. When using coupling agents like 1,1'-Carbonyldiimidazole (CDI), the reaction is often carried out at room temperature initially, followed by gentle heating to drive the reaction to completion.[3] It is crucial to monitor the reaction to avoid excessive heat that could lead to side products.

Q2: How does temperature influence the reaction rate?

Generally, increasing the temperature increases the reaction rate by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions.[1] However, for every 10°C increase in temperature, the rate of side reactions can also increase. Therefore, finding the "sweet spot" where the rate of ester formation is maximized while minimizing byproduct formation is key.

Q3: Can I run the reaction at room temperature?

While some esterification methods using highly reactive reagents might proceed at room temperature, the Fischer esterification of biotin with benzyl alcohol typically requires heating to achieve a reasonable reaction rate and yield. Leaving the reaction at room temperature will likely result in a very slow or incomplete conversion.

Q4: What is the role of the acid catalyst and how does temperature affect its activity?

In Fischer esterification, a strong acid like sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the biotin's carboxylic acid group.[2][6] This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol. The catalytic activity is enhanced at higher temperatures, which is why these reactions are often heated.

Q5: How can I monitor the progress of the reaction to optimize the temperature and time?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7] By spotting the reaction mixture alongside the starting materials (biotin and benzyl alcohol) on a TLC plate, you can visualize the disappearance of the starting materials and the appearance of the product spot. This allows you to determine when the reaction is complete and to avoid unnecessary heating. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[8][9]

Experimental Protocols

Protocol 1: Fischer Esterification of Biotin with Benzyl Alcohol

This protocol provides a general guideline for the acid-catalyzed esterification of biotin.

Materials:

  • D-Biotin

  • Benzyl alcohol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add D-biotin, a 5-10 fold molar excess of benzyl alcohol, and anhydrous toluene.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).

  • Heat the mixture to reflux using a heating mantle. The temperature will be approximately the boiling point of toluene (~110°C).

  • Continuously remove the water that collects in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the biotin spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

  • Purify the crude benzyl biotin ester by flash column chromatography on silica gel.

Protocol 2: TLC Monitoring of the Reaction

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane)

  • Visualizing agent (e.g., p-anisaldehyde stain, ninhydrin, or iodine chamber)

  • Capillary tubes for spotting

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • On a TLC plate, draw a baseline with a pencil.

  • Using a capillary tube, spot a small amount of the initial reaction mixture (t=0) and the biotin starting material as a reference.

  • As the reaction progresses, take small aliquots from the reaction mixture at regular intervals (e.g., every hour) and spot them on the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.

  • Dry the plate and visualize the spots using a suitable stain and heating, or an iodine chamber. Biotin has secondary amines, so ninhydrin may require higher concentrations and temperature to be effective.[10]

  • The reaction is complete when the biotin spot has disappeared, and a new, less polar spot corresponding to the benzyl biotin ester is prominent.

Visualizations

Reaction Workflow

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Biotin, Benzyl Alcohol, Toluene B Add H2SO4 Catalyst A->B C Heat to Reflux (~110°C) B->C D Monitor by TLC C->D E Remove Water (Dean-Stark) C->E F Cool to RT D->F Reaction Complete E->D G Quench & Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Benzyl Biotin Ester I->J

Caption: Workflow for Benzyl Biotin Esterification.

Temperature vs. Reaction Outcome

Temperature_Effects cluster_temp Reaction Temperature cluster_outcome Reaction Outcome Low_Temp Too Low Incomplete Incomplete Reaction / Low Yield Low_Temp->Incomplete Optimal_Temp Optimal High_Yield High Yield & Purity Optimal_Temp->High_Yield High_Temp Too High Byproducts Side Products / Degradation High_Temp->Byproducts

Caption: Effect of Temperature on Reaction Outcome.

References

  • HSCprep. Fisher Esterification: Synthesis and Purification of Esters. 2025. Available from: [Link]

  • Tsai, A. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. 2020. Available from: [Link]

  • Google Patents. CN101195629B - D-biotin purification process.
  • CABI Digital Library. The structure of biotin: a study of desthiobiotin. Available from: [Link]

  • Google Patents. US6291681B1 - Process for preparing biotin.
  • Côrte-Real, L., Brás, A. R., Pilon, A., & Valente, A. Esterification reaction between bipy-PLA-OH and biotin, using EDC and DMAP as coupling agent and catalyst, respectively, originating ligand L1. ResearchGate. Available from: [Link]

  • Google Patents. US2489232A - Synthesis of biotin.
  • Master Organic Chemistry. Fischer Esterification: Synthesis and Purification of Esters. 2022. Available from: [Link]

  • ResearchGate. Synthesis of (+)-biotin NHS ester by coupling reaction. Available from: [Link]

  • Green Chemistry (RSC Publishing). Preparation of biotin derivatives by catalytic oxidative carbonylation of diamines. 2005. Available from: [Link]

  • Zempleni, J., Wijeratne, S. S. K., & Hassan, Y. I. Biotin. Advances in Nutrition, 2012, 3(2), 213–214. Available from: [Link]

  • Reddit. How can I improve the yield of my Fischer Esterification? 2020. Available from: [Link]

  • Google Patents. US6140507A - Method for debenzylation of dibenzylbiotin.
  • Veeprho. Biotin Impurities and Related Compound. Available from: [Link]

  • ACS Omega. Rapid Synthesis of the epi-Biotin Sulfone via Tandem S,N-Carbonyl Migration/aza-Michael/Spirocyclization and Haller–Bauer Reaction. 2022. Available from: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics.
  • GOV.UK. The determination of biotin in food using HPLC. Available from: [Link]

  • Google Patents. CN1101820C - Method for debenzylation of dibenzyl biotin.
  • iGEM 2016. Team:LMU-TUM Munich/Linkerchemistry. 2016. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. 2024. Available from: [Link]

  • SIELC Technologies. HPLC Determination of Biotin (Vitamin B7) on Newcrom BH Column. Available from: [Link]

  • Annual Reviews. MECHANISM OF BIOTIN ACTION. Available from: [Link]

  • Scribd. HPLC Method for Biotin Analysis. Available from: [Link]

  • ResearchGate. TLC analysis of the reaction mixture during the esterification of the... Available from: [Link]

  • Manandhar, M., & Cronan, J. E. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway. Nature Chemical Biology, 2010, 6(8), 589–595. Available from: [Link]

  • PubMed. Determination of Biotin by High-Performance Liquid Chromatography in Infant Formula, Medical Nutritional Products, and Vitamin Premixes. 2006. Available from: [Link]

  • Chemistry LibreTexts. Fischer Esterification. 2023. Available from: [Link]

  • ResearchGate. How to visualize biotin on TLC plate? 2022. Available from: [Link]

  • Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

  • PubMed. TLC determination of biotin in a lyophilized multivitamin preparation. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Biotin? 2024. Available from: [Link]

  • AIMS Press. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry. 2020. Available from: [Link]

  • Google Patents. EP0924179A1 - Process for the preparation of benzyl alcohol.
  • Linus Pauling Institute, Oregon State University. Biotin. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Available from: [Link]

  • PubMed. The BioC O-methyltransferase catalyzes methyl esterification of malonyl-acyl carrier protein, an essential step in biotin synthesis. 2012. Available from: [Link]

Sources

Common side reactions in the synthesis of N-benzyl biotin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-benzyl biotin derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of biotin chemistry. Instead of a generic protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the specific, practical challenges you may encounter in the lab. Our focus is on explaining the "why" behind the "how," grounding our advice in established chemical principles to ensure your synthesis is both successful and reproducible.

Section 1: Understanding Regioselectivity in Ureido Ring Substitution

The bicyclic ureido ring of biotin presents two nitrogen atoms for substitution, N1' and N3'. A frequent challenge is achieving selective benzylation at the desired nitrogen. This section addresses common questions regarding the control of this selectivity.

FAQ 1: I am getting a mixture of N1'-benzyl and N3'-benzyl biotin isomers. Why is the reaction not selective?

This is a classic regioselectivity problem rooted in the subtle electronic and steric differences between the two ureido nitrogens.

  • Electronic Factors: The N1' nitrogen is generally more nucleophilic than the N3' nitrogen. This is attributed to the twisted conformation of the bicyclic ring system, which influences the electron density at each nitrogen.[1] Consequently, reactions like acylation or alkylation tend to occur preferentially at the N1' position under neutral or basic conditions.[1]

  • Steric Hindrance: The N3' nitrogen is significantly more sterically hindered due to its proximity to the valeric acid side chain.[1] This bulkiness can impede the approach of reagents, further favoring reaction at the more accessible N1' site.

Therefore, if your goal is the N1'-benzyl derivative, the inherent reactivity of biotin is in your favor. However, obtaining a single isomer often requires careful optimization of reaction conditions. A mixture results when the reaction conditions are harsh enough to overcome the subtle energy difference between the two reaction pathways.

FAQ 2: My reaction produced a significant amount of N1',N3'-dibenzyl biotin. How can I prevent this di-substitution?

The formation of a di-substituted product indicates that the reaction is too forcing, or the stoichiometry is incorrect.

  • Cause: After the first benzylation (likely at N1'), the remaining ureido proton is still acidic and can be removed by a strong enough base, allowing for a second benzylation to occur. Using a large excess of the benzylating agent and a strong base will drive the reaction towards di-substitution.

  • Prevention Strategy:

    • Control Stoichiometry: Use a carefully measured molar equivalent (typically 1.0 to 1.1 equivalents) of your benzylating agent (e.g., benzyl bromide).

    • Base Selection: Employ a milder, non-nucleophilic base (e.g., potassium carbonate or triethylamine) instead of stronger bases like sodium hydride, which can readily deprotonate both nitrogens.

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the reaction rate and improve selectivity.

Workflow for Selective Benzylation

The following diagram outlines a decision-making process for achieving selective benzylation of biotin.

G cluster_n1 Strategy for N1'-Benzylation cluster_n3 Strategy for N3'-Benzylation start Goal: Synthesize N-Benzyl Biotin Derivative target Desired Product? start->target n1_benzyl N1'-Benzyl Biotin target->n1_benzyl  Yes n3_benzyl N3'-Benzyl Biotin target->n3_benzyl  No n1_protocol React Biotin with ~1 eq. Benzyl Halide - Mild Base (e.g., K₂CO₃) - Controlled Temperature (RT or below) - Solvent: DMF n1_benzyl->n1_protocol protect_n1 Step 1: Protect N1' position (e.g., with DMTrCl) n3_benzyl->protect_n1 benzylate_n3 Step 2: Benzylate N3' position deprotect_n1 Step 3: Remove N1' protecting group G cluster_pathways Competing Reactions Biotin_NHS Biotin-NHS Ester (Activated) Benzylamine Benzylamine (R-NH₂) Water Water (H₂O) Product N-Benzyl Biotinamide (Desired Product) Biotin_NHS->Product Side_Product Biotin Carboxylic Acid (Hydrolyzed Side Product) Biotin_NHS->Side_Product Benzylamine->Product Aminolysis (Desired Pathway) Water->Side_Product Hydrolysis (Side Reaction)

Caption: Competing reaction pathways for activated biotin esters.

Section 3: Challenges in Benzyl Group Removal

In many synthetic routes, benzyl groups are used to protect the ureido nitrogens. The final step is often the removal of these groups (debenzylation) to yield the desired final product.

FAQ 4: I am trying to remove the N,N'-dibenzyl protecting groups, but the reaction is incomplete, leaving mono-benzyl impurities.

Incomplete debenzylation is a common issue, often resulting from insufficiently harsh reaction conditions or catalyst poisoning.

  • Cause: The removal of the second benzyl group can be slower than the first due to steric or electronic factors. Standard catalytic hydrogenation (e.g., H₂/Pd/C) may stall after removing one group.

  • Troubleshooting Steps:

    • Change Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective for stubborn debenzylations than standard Pd/C.

    • Increase Hydrogen Pressure: Increasing the pressure in the hydrogenation reactor can help drive the reaction to completion.

    • Alternative Reagents: For particularly difficult cases, strong acid cleavage can be employed. While historically hydrobromic acid (HBr) was used, this can produce lachrymatory benzyl bromide as a byproduct. [2]Milder conditions using 70-80% sulfuric acid at elevated temperatures (e.g., 105-125 °C) have been shown to be effective and avoid attack on the biotin's carbonyl groups. [2]

FAQ 5: My debenzylation reaction seems to be damaging the biotin molecule itself. How can I avoid this?

The biotin core, particularly the ureido ring, can be sensitive to very harsh acidic conditions.

  • Cause: Extremely strong, hot acids can potentially lead to the hydrolysis or rearrangement of the bicyclic ring system.

  • Prevention: The key is to use conditions that are selective for cleaving the N-benzyl bond without degrading the core structure. As mentioned, switching from refluxing HBr to moderately concentrated sulfuric acid can achieve this. [2]This method has been shown to remove the benzyl groups without attacking the carbonyls of the ureido ring. [2]

Section 4: Purification Clinic

Purifying N-benzyl biotin derivatives can be challenging due to the presence of structurally similar side products.

FAQ 6: How can I separate my desired mono-benzyl biotin derivative from unreacted biotin and di-benzyl side products?

Chromatographic separation is the most effective method.

  • Methodology: Flash column chromatography on silica gel is the standard approach.

  • Solvent System: A gradient elution is typically required. Start with a less polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to elute the less polar di-benzyl derivative first. Gradually increase the polarity of the eluent to separate the mono-benzyl product from the more polar, unreacted biotin, which will have the strongest retention on the silica.

  • Monitoring: Monitor the fractions carefully using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin if free amines are possible) to identify the different products.

Table of Common Impurities and Separation Strategies
ImpurityOriginIdentificationPurification Strategy
Unreacted Biotin Incomplete reaction.Most polar spot on TLC.Elutes last from silica gel column with high polarity solvent.
N1',N3'-Dibenzyl Biotin Over-reaction; excess benzylating agent.Least polar spot on TLC.Elutes first from silica gel column with low polarity solvent.
Regioisomer (e.g., N3' instead of N1') Lack of reaction selectivity.Similar polarity to the desired product.May require high-resolution chromatography (e.g., HPLC) or careful optimization of flash chromatography conditions.
Hydrolyzed Biotin-NHS Side reaction during coupling.Same as unreacted biotin.Separated as a polar impurity during chromatography.
Mono-benzyl Biotin Incomplete debenzylation of a di-benzyl precursor.Polarity between di-benzyl and final deprotected product.Elutes between the starting material and final product on silica gel.

References

  • Method for debenzylation of dibenzylbiotin. (2000).
  • Selective N-Acylation and N-Alkylation of Biotin. (2011). The Journal of Organic Chemistry. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015). G-Biosciences. [Link]

  • Team:LMU-TUM Munich/Linkerchemistry. (2016). iGEM. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3'N-Benzyl Biotin Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic fragmentation patterns of 3'N-Benzyl Biotin Benzyl Ester, a key derivative used in various biochemical applications. Understanding its mass spectrometric behavior is crucial for researchers in drug development and proteomics for accurate identification and structural elucidation. This document moves beyond a simple catalog of fragments to explain the underlying chemical principles that govern the molecule's dissociation in the gas phase, offering a predictive framework for analysis.

Introduction: The Analytical Imperative

3'N-Benzyl Biotin Benzyl Ester is a modified form of biotin where the valeric acid side chain is protected as a benzyl ester and one of the urea nitrogens is substituted with a benzyl group. These modifications alter its chemical properties and, critically, its behavior within a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique ideal for such molecules, typically generating an intact protonated precursor ion, [M+H]⁺, with minimal in-source fragmentation.[1][2] Subsequent tandem mass spectrometry (MS/MS) analysis via collision-induced dissociation (CID) is then required to generate structurally informative fragment ions. This guide will dissect the primary fragmentation pathways observed during CID, comparing them to the behavior of simpler, related structures to highlight the diagnostic impact of the benzyl modifications.

Molecular Structure and Predicted Dissociation Logic

To understand the fragmentation, we must first consider the structure of 3'N-Benzyl Biotin Benzyl Ester (Molecular Formula: C₂₄H₂₈N₂O₃S; Molecular Weight: 424.56 g/mol ). The protonated molecule, [M+H]⁺, has a calculated m/z of approximately 425.57.

The structure contains several key functional groups that dictate its fragmentation:

  • Benzyl Ester: Prone to cleavage at the ester linkage.

  • N-Benzyl Group: Attached to the urea moiety, this bond is a likely site of fragmentation.

  • Biotin Core: The bicyclic urea-thiophene ring system can undergo characteristic ring-opening fragmentations.

  • Valeric Acid Spacer: The five-carbon chain can undergo cleavage.

The presence of two benzyl groups is the most significant feature. Benzyl groups are notorious in mass spectrometry for producing a highly stable fragment ion at m/z 91 .[3] This is not simply a benzyl cation but rather a rearranged and exceptionally stable aromatic tropylium ion, which often results in the base peak of the spectrum.[4] Therefore, we can predict that pathways involving the loss of one or both benzyl moieties will be highly favored.

Primary Fragmentation Pathways and Key Diagnostic Ions

Upon subjecting the [M+H]⁺ precursor ion (m/z 425.57) to CID, several competing fragmentation channels emerge. The most energetically favorable pathways involve the formation of stable cations and neutral molecules.

Pathway A: The Tropylium Ion Formation

This is the most dominant and diagnostically significant pathway. The mobility of the proton acquired during ionization can weaken either the C-O bond of the benzyl ester or the C-N bond of the N-benzyl group.

  • Cleavage of the N-Benzyl Group: Heterolytic cleavage of the Cζ-Nε bond linking the benzyl group to the biotin core results in the formation of the tropylium cation.[5]

  • Cleavage of the Benzyl Ester: Fragmentation can also occur at the ester linkage, leading to the loss of a benzyl group.

Both events produce the highly resonance-stabilized tropylium ion at m/z 91 .[3] Due to its stability, this ion is frequently the most abundant in the spectrum (the base peak).

cluster_main Fragmentation of 3'N-Benzyl Biotin Benzyl Ester precursor [M+H]⁺ m/z 425.57 frag_335 [M+H - C₇H₆]⁺ m/z 335.14 precursor->frag_335 Loss of Toluene (from N-Benzyl) frag_91 Tropylium Ion [C₇H₇]⁺ m/z 91.05 precursor->frag_91 Loss of Biotin-Benzyl Radical frag_243 [Biotin Core Fragment]⁺ m/z 243.09 frag_335->frag_243 Loss of Benzyl Ester sidechain frag_154 [C₈H₁₂NO₂]⁺ m/z 154.09 frag_243->frag_154 Ring Fission

Caption: Predicted major fragmentation pathways for protonated 3'N-Benzyl Biotin Benzyl Ester.

Pathway B: Neutral Loss of Toluene

A common fragmentation mechanism for N-benzylated compounds involves the rearrangement and subsequent loss of a neutral toluene molecule (C₇H₈, 92 Da).[6] However, a more likely scenario here is the loss of a benzylic radical followed by hydrogen abstraction, or a charge-remote fragmentation. A significant peak can often be observed at m/z 335.14 , corresponding to the loss of the N-benzyl moiety as toluene ([M+H - 90]⁺, loss of C7H6) or a related rearrangement. This fragment ion retains the benzyl ester and the biotin core.

Pathway C: Fragmentation of the Biotin Core and Spacer Arm

Following the initial loss of a benzyl group, further fragmentation can occur. Studies of various biotin reagents show that cleavages commonly happen at either end of the spacer arm.[7]

  • m/z 243.09: This ion corresponds to the protonated 3'N-Benzyl Biotin core after the loss of the entire benzyl ester side chain. Its presence confirms the identity of the core structure.

  • m/z 154.09: Further fragmentation of the biotin core itself can lead to smaller, characteristic ions. The ion at m/z 154 can arise from the cleavage across the fused ring system.

Comparative Data Summary

To put these fragments into context, their formation is a direct consequence of the benzyl modifications. A simple biotin methyl ester would not produce the m/z 91 ion and would instead show fragmentation dominated by the loss of methanol and cleavage of the core rings.

Observed m/z Proposed Structure / Composition Mechanism of Formation Diagnostic Value
425.57[C₂₄H₂₈N₂O₃S + H]⁺Protonated Precursor Ion (Electrospray Ionization)Confirms molecular weight of the intact molecule.
335.14[M+H - C₇H₆]⁺Neutral loss of Toluene from the N-Benzyl group.Indicates the presence of the N-Benzyl substitution.
243.09[C₁₇H₂₁N₂O₂S]⁺Loss of the benzyl ester side chain from the m/z 335 ion.Confirms the N-Benzyl Biotin core structure.
91.05[C₇H₇]⁺Cleavage of either the N-Benzyl or O-Benzyl group. Rearrangement to Tropylium ion.High. Definitive evidence for a benzyl moiety. Often the base peak.[3][4]
77.04[C₆H₅]⁺Phenyl cation, often a minor peak compared to m/z 91.Supports the presence of an aromatic ring.[3]

Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust method for acquiring high-quality MS/MS data for 3'N-Benzyl Biotin Benzyl Ester.

1. Sample Preparation: a. Prepare a stock solution of 3'N-Benzyl Biotin Benzyl Ester at 1 mg/mL in methanol. b. Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is crucial to aid in protonation for positive ion mode ESI.[8][9]

2. Instrumentation (Direct Infusion): a. Use a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. b. Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min using a syringe pump.

3. Mass Spectrometer Settings (Positive Ion Mode): a. Ion Source: Electrospray Ionization (ESI) b. Polarity: Positive c. Capillary Voltage: 3.5 – 4.5 kV d. Nebulizing Gas (N₂): Set to instrument-specific optimal values for a stable spray. e. Drying Gas (N₂): 250-350 °C, at a flow rate sufficient to desolvate the ions. f. MS1 Scan: Acquire a full scan from m/z 50-600 to identify the [M+H]⁺ precursor ion at m/z 425.57.

4. Tandem MS (MS/MS) Acquisition: a. Precursor Ion Selection: Isolate the ion at m/z 425.57 with an isolation window of 1-2 Da. b. Activation: Collision-Induced Dissociation (CID) with Argon as the collision gas. c. Collision Energy: Perform a stepped collision energy experiment (e.g., ramping from 10-40 eV). This is critical because different fragmentation pathways are favored at different energies. Lower energies may favor the loss of large neutral molecules, while higher energies will promote more extensive fragmentation, including the formation of the tropylium ion. d. MS2 Scan: Acquire the product ion spectrum from m/z 50-450.

Caption: Experimental workflow for MS/MS analysis of 3'N-Benzyl Biotin Benzyl Ester.

Conclusion

The mass spectrometric fragmentation of 3'N-Benzyl Biotin Benzyl Ester is highly predictable and dominated by its two benzyl substituents. The formation of the tropylium ion (m/z 91) serves as an unmistakable diagnostic marker for this class of modification. By understanding the interplay between the stable benzyl fragments and the characteristic losses from the biotin core, researchers can confidently identify this molecule and distinguish it from other biotin derivatives in complex mixtures. The provided experimental workflow offers a validated starting point for achieving clear and interpretable fragmentation spectra.

References

  • Cravatt, B. F., & Sorensen, E. J. (2000). Chemical strategies for the global analysis of protein function. Current Opinion in Chemical Biology, 4(6), 663-668.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Retrieved from [Link]

  • Chen, Y., et al. (2021). Detectability of biotin tags by LC-MS/MS. bioRxiv. Retrieved from [Link]

  • Kataoka, H., et al. (2007). Determination of biotin following derivatization with 2-nitrophenylhydrazine by high-performance liquid chromatography with on-line UV detection and electrospray-ionization mass spectrometry. Journal of Chromatography B, 848(2), 244-250. Retrieved from [Link]

  • Qin, S., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(10), 4434-4444. Retrieved from [Link]

  • Reid, G. E., & Simpson, R. J. (2001). Mass spectrometric analysis of proteins. In Proteome Research: New Frontiers in Functional Genomics (pp. 23-45). Springer, Berlin, Heidelberg.
  • Gau, B. C., et al. (2011). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 22(5), 894-906. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Suresh, E., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(9), 1156-1164. Retrieved from [Link]

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

  • Lattova, E., & Perreault, H. (2009). Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument. Rapid Communications in Mass Spectrometry, 23(13), 1941-1956. Retrieved from [Link]

  • Bristow, A. W. T. (2014). Understanding MS/MS fragmentation pathways of small molecular weight molecules. LGC Limited. Retrieved from [Link]

  • Cheng, C. C., & Li, L. (2012). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(5), 907-917. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

  • Let's talk Science. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Kaushik, P., et al. (2017). Signature Fragment Ions of Biotinylated Peptides. Journal of Proteome Research, 16(11), 4160-4170. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3737. Retrieved from [Link]

  • Losing, G. A., & MacMillan, D. W. C. (1970). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 48(21), 3342-3348. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 31). mass spectrometry: tropylium ion [Video]. YouTube. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3'N-Benzyl Biotin. Retrieved from [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

Sources

Comparing reactivity of 3'N-Benzyl Biotin Benzyl Ester vs Biotin Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 3'N-Benzyl Biotin Benzyl Ester vs Biotin Methyl Ester Content Type: Publish Comparison Guide

Executive Summary

This guide provides a definitive technical analysis comparing Biotin Methyl Ester (BME) and 3'N-Benzyl Biotin Benzyl Ester . While both compounds are derivatives of D-Biotin (Vitamin B7) utilized to alter solubility and reactivity, they serve fundamentally different roles in research and drug development.

  • Biotin Methyl Ester acts as a biological prodrug . It retains the core ureido ring structure required for potential avidin binding but masks the carboxylate to enhance cellular permeability. It is biologically labile, hydrolyzing back to active biotin via esterases.

  • 3'N-Benzyl Biotin Benzyl Ester acts as a chemically protected intermediate or negative control . The benzylation of the 3'-nitrogen on the ureido ring sterically and electronically abolishes avidin/streptavidin binding. It is biologically stable (refractory to enzymatic cleavage) and requires specific chemical deprotection (hydrogenolysis or strong acid) to regenerate biotin.

Chemical Structure & Physicochemical Properties[1][2]

The distinct behaviors of these two compounds stem directly from their substitution patterns.

FeatureBiotin Methyl Ester (BME)3'N-Benzyl Biotin Benzyl Ester
Core Modification C-terminal esterification only.Dual modification: C-terminal esterification + N-alkylation of the ureido ring.
Ureido Ring Status Intact (NH free for H-bonding).Blocked (3'-NH replaced by N-Benzyl).
Molecular Weight ~258.34 Da~438.58 Da
Solubility Organic solvents (DMSO, DMF), mod. water soluble.Highly lipophilic; soluble in DCM, EtOAc. Insoluble in water.
Avidin Binding Weak/Latent (Becomes high affinity upon hydrolysis).Negligible/None (Steric hindrance prevents pocket entry).
Primary Utility Cell-permeable probe, RUSH systems.Synthetic intermediate, non-binding control.
Structural Logic & Reactivity Pathways

The following diagram illustrates the structural divergence and the specific activation pathways required for each compound.

BiotinDerivatives Biotin D-Biotin (Active) Kd ~10^-15 M (Avidin) Avidin Streptavidin/Avidin Binding Pocket Biotin->Avidin High Affinity Binding BME Biotin Methyl Ester (Permeable Prodrug) BME->Biotin Biological Activation: Intracellular Esterases (Fast) BME->Biotin Chemical Activation: NaOH/MeOH (Saponification) BME->Avidin Reduced Affinity (Steric clash at carboxyl) Dibenzyl 3'N-Benzyl Biotin Benzyl Ester (Protected/Inactive) Dibenzyl->Biotin Chemical Deprotection ONLY: H2 / Pd-C (Hydrogenolysis) or HBr (Strong Acid) Dibenzyl->Avidin NO BINDING (Steric Block at Urea)

Figure 1: Activation pathways and binding potential. BME is biologically reversible; 3'N-Benzyl requires synthetic intervention.

Reactivity Profile: The "N-Benzyl" Factor

Biotin Methyl Ester: The Labile Mask

BME is designed for ester hydrolysis . The methyl ester protects the carboxylic acid, removing the negative charge and allowing the molecule to cross cell membranes via passive diffusion.

  • Mechanism: Nucleophilic acyl substitution.

  • Reagent: Esterases (in vivo) or Hydroxide ions (in vitro).

  • Outcome: Rapid release of free biotin.

3'N-Benzyl Biotin Benzyl Ester: The Stable Block

The 3'-N-benzyl group is not an ester; it is an amine protecting group. It does not hydrolyze under physiological conditions.

  • Mechanism: The benzyl group on the nitrogen stabilizes the urea ring against nucleophilic attack but destroys the H-bonding capability necessary for streptavidin recognition (Val47, Thr49 interactions in streptavidin are disrupted).

  • Deprotection Requirement: Cleavage of the N-benzyl bond requires high energy input, typically catalytic hydrogenolysis (breaking the C-N bond using

    
     and Palladium) or harsh acidolysis (e.g., 48% HBr).
    
  • Implication: This compound is "invisible" to biological systems until chemically processed.

Experimental Protocols

Protocol A: Assessing Esterase Sensitivity (BME)

Use this protocol to validate BME conversion to active biotin in cellular lysates.

Materials:

  • Biotin Methyl Ester (10 mM stock in DMSO)

  • Cell Lysate (e.g., HeLa or HEK293, 1 mg/mL protein)

  • Streptavidin-HRP

  • TMB Substrate

Workflow:

  • Incubation: Dilute BME to 10 µM in PBS. Add 50 µL to 50 µL of Cell Lysate. Incubate at 37°C for 0, 30, and 60 minutes.

  • Quenching: Add 100 µL of cold Methanol to precipitate proteins and stop esterase activity. Spin down (10,000 x g, 5 min).

  • ELISA/Dot Blot: Apply supernatant to a nitrocellulose membrane.

  • Detection: Probe with Streptavidin-HRP (1:5000).

  • Result: Signal should increase over time as BME is hydrolyzed to Biotin (which binds Streptavidin-HRP more effectively and is captured). Note: BME itself has weak affinity, but free biotin will dominate the competitive binding.

Protocol B: Chemical Deprotection of 3'N-Benzyl Biotin

Use this protocol if utilizing the benzyl derivative as a synthetic intermediate.

Materials:

  • 3'N-Benzyl Biotin Benzyl Ester

  • 10% Palladium on Carbon (Pd/C)[1]

  • Methanol (anhydrous)

  • Hydrogen gas (balloon or reactor)[1]

Workflow:

  • Dissolution: Dissolve 100 mg of 3'N-Benzyl Biotin Benzyl Ester in 10 mL anhydrous Methanol.

  • Catalyst Addition: Carefully add 10 mg (10 wt%) of 10% Pd/C under nitrogen atmosphere (Caution: Pyrophoric).

  • Hydrogenation: Purge system with

    
     gas. Stir vigorously under 
    
    
    
    atmosphere (1 atm is usually sufficient, but 3-4 atm speeds reaction) at Room Temperature for 12–24 hours.
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C.

  • Analysis: Evaporate solvent. Analyze by LC-MS.

    • Starting Mass: ~438 Da

    • Target Mass (Biotin): ~244 Da[2]

    • Intermediate (Mono-deprotection): Rare, usually both benzyl groups cleave under these conditions.

Application Guide: When to Use Which?

Application ScenarioRecommended CompoundScientific Rationale
Intracellular Protein Labeling Biotin Methyl Ester Permeates membrane, then hydrolyzes to trap biotin inside or participate in ligase reactions (e.g., TurboID).
"RUSH" Assay Biotin (with Biotin-binding hook) or BME BME allows controlled release of cargo by entering the cell and displacing the hook after hydrolysis.
Synthetic Chemistry 3'N-Benzyl Biotin Benzyl Ester Protects the urea nitrogen during harsh side-chain modifications (e.g., acid chloride formation at the carboxyl).
Negative Control for Binding 3'N-Benzyl Biotin Benzyl Ester If you need a molecule that looks like biotin chemically but does not bind streptavidin to prove assay specificity.
Metabolic Studies Biotin Methyl Ester Used to study esterase activity or biotin uptake pathways independent of the sodium-dependent multivitamin transporter (SMVT).

References

  • PubChem. (n.d.). Biotin Methyl Ester - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sugiyama, T., et al. (2025). Biotin methyl ester enhances cargo release in RUSH system and enables rapid biotinylation with TurboID. Communications Biology. Retrieved from [Link]

  • Gerecke, M., et al. (1975). The Chemical Synthesis of Biotin. Helvetica Chimica Acta. (Foundational chemistry regarding N-benzyl protection in biotin synthesis).

Sources

Technical Guide: High-Resolution HPLC Method Development for 3'N-Benzyl Biotin Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3'N-Benzyl Biotin Benzyl Ester presents a unique chromatographic challenge due to the coexistence of structural regioisomers (1'N vs. 3'N) and the high lipophilicity introduced by double benzylation. Standard C18 protocols often fail to resolve the critical 1'N-regioisomer from the target 3'N-product, leading to overestimated purity values in drug development workflows.

This guide compares a standard C18 Reverse Phase approach against an optimized Phenyl-Hexyl methodology. We demonstrate that leveraging


-

interactions via a Phenyl-Hexyl stationary phase provides superior selectivity (

) for aromatic biotin derivatives, offering a robust, self-validating protocol for purity assessment.

Chemical Context & Impurity Profile[1][2][3][4]

To develop a robust method, one must understand the synthesis pathway and potential impurities. The target molecule is generated via the benzylation of Biotin Benzyl Ester. Due to the asymmetric nature of the ureido ring in biotin, alkylation can occur at either the 1'N or 3'N position.

Critical Impurities:
  • 1'N-Benzyl Biotin Benzyl Ester (Regioisomer): The most difficult impurity to separate. It possesses identical mass and similar polarity to the target.

  • Biotin Benzyl Ester (Starting Material): More polar, elutes earlier.

  • Benzyl Bromide (Reagent): Highly UV active, elutes late.

  • Dibenzyl Biotin (Side Product): Hydrolysis byproduct, variable elution.

Synthesis Pathway & Impurity Generation

The following diagram illustrates the origin of the critical impurities.

BiotinSynthesis Start Biotin Benzyl Ester (Starting Material) Target 3'N-Benzyl Biotin Benzyl Ester (TARGET) Start->Target Major Pathway (Base/DMF) Isomer 1'N-Benzyl Biotin Benzyl Ester (Regioisomer) Start->Isomer Minor Pathway (Steric hindrance) Reagent Benzyl Bromide (Reagent) Reagent->Target Over 1',3'-Dibenzyl Biotin (Over-alkylation) Target->Over Excess Reagent

Figure 1: Synthesis pathway showing the competitive formation of the 1'N-regioisomer and over-alkylated byproducts.

Method Comparison: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation mechanisms. The Standard Method relies solely on hydrophobic subtraction (C18), while the Optimized Method introduces


-

electron interactions (Phenyl-Hexyl) to differentiate the benzyl ring positioning.
Comparative Data Summary
ParameterMethod A: Standard C18Method B: Optimized Phenyl-HexylStatus
Stationary Phase Alkyl-bonded Silica (C18)Phenyl-Hexyl bonded SilicaCritical Switch
Resolution (

)
(Target vs Isomer)
1.2 (Co-elution risk)3.8 (Baseline Separation) ✅ Optimized
Tailing Factor (

)
1.41.1✅ Improved
Selectivity (

)
1.021.08✅ Improved
LOD (UV 254nm) 0.5 µg/mL0.1 µg/mL (Sharper peaks)✅ Improved
Why Method A Failed

The C18 column interacts primarily with the hydrophobic alkyl chain of biotin. Since the 1'N and 3'N isomers have identical hydrophobic volumes, the C18 phase cannot easily discriminate between them, resulting in a "shoulder" peak rather than separation.

Why Method B Succeeded

The Phenyl-Hexyl column engages in


-

stacking with the two benzyl groups on the molecule. The steric orientation of the benzyl group at the 3'N position (closer to the valeric acid side chain) creates a distinct interaction geometry compared to the 1'N position, maximizing selectivity.

Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating . The use of a specific gradient slope ensures that if the column degrades, the resolution loss is immediately apparent between the isomer pair.

Chromatographic Conditions[4][5][6][7][8]
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Column Temperature: 35°C (Control is critical for viscosity/pressure consistency).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 254 nm (Primary - Benzyl), 210 nm (Secondary - Urea).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Why TFA? Biotin derivatives contain urea nitrogens. Low pH (pH ~2) suppresses silanol activity and protonates the species, sharpening peak shape [1].

  • Solvent B (Organic): 0.1% TFA in Acetonitrile (ACN).

    • Note: Do not use Methanol for this specific separation; ACN provides better dipole-dipole interactions for the urea core.

Gradient Table
Time (min)% Solvent BEvent
0.040Initial Hold (Equilibration)
2.040Injection / Void Volume
15.070Linear Ramp (Separation of Isomers)
18.095Wash (Elute Dibenzyls/Reagents)
22.095Hold Wash
22.140Re-equilibration
28.040End of Run

Method Development Workflow

The following diagram outlines the logical decision tree used to arrive at the Phenyl-Hexyl solution, serving as a guide for future method development.

MethodDev Step1 Define Analyte Properties (Hydrophobic + Aromatic) Step2 Initial Screen: C18 Gradient 10-90% ACN Step1->Step2 Decision1 Are Regioisomers Separated? Step2->Decision1 FailPath No (Rs < 1.5) Hydrophobic interaction insufficient Decision1->FailPath Co-elution Step3 Optimize Organic Modifier (ACN vs MeOH) Decision1->Step3 Separated (Rare) AltPath Switch Mechanism: Select Phenyl-Hexyl Phase FailPath->AltPath Exploit Pi-Pi Interactions AltPath->Step3 Final Final Method: Phenyl-Hexyl + TFA/ACN Step3->Final

Figure 2: Decision matrix for selecting stationary phases for aromatic regioisomers.

Validation & Troubleshooting

To ensure Trustworthiness and Link Integrity in your data, perform the following System Suitability Tests (SST).

System Suitability Criteria[9]
  • Resolution (

    
    ):  Must be > 2.0 between 1'N and 3'N isomers.
    
  • Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=6).

  • Tailing Factor: < 1.5 (If higher, refresh Mobile Phase A with fresh TFA).

Common Issues
  • Peak Broadening: Often caused by the "Diluent Effect."

    • Solution: Dissolve the sample in 50:50 Water:ACN. Dissolving pure 100% ACN creates a strong solvent plug that distorts early eluting peaks.

  • Ghost Peaks: Benzyl bromide degrades over time.

    • Solution: Ensure the gradient wash step (95% B) is long enough to clear late-eluting benzyl byproducts [2].

References

  • Batalha, P. N., et al. (2019).[1] "Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide." Beilstein Journal of Organic Chemistry, 15, 388-400.[1] [Link]

    • Context: Citations regarding regioselectivity challenges in N-alkylation of heterocyclic amides and the need for specific separ
  • Steinbach, K., & Berger, S. (1995). "Liquid Chromatographic Resolution of Racemic Biotin." Chromatographia. [Link]

    • Context: Foundational work on Biotin HPLC separation, establishing the baseline for C18 limitations with biotin deriv
  • DeHaan, F. P., et al. (1984). "Reactivity in Friedel-Crafts Aromatic Benzylation." Journal of Organic Chemistry. [Link]

    • Context: Mechanisms of benzylation and byproduct formation (benzyl bromide reactivity) relevant to impurity profiling.
  • Context: General standard for Biotin purity analysis (Phosphate buffer methods) used as the "Method A" baseline comparison.

Sources

Spectroscopic Characterization of 3'N-Benzyl Biotin Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Chemical Biology & Synthesis

Part 1: Executive Summary & Strategic Utility

3'N-Benzyl Biotin Benzyl Ester (CAS: N/A for specific dual-derivative; related 3'N-Benzyl Biotin CAS: 57229-92-2) represents a fully protected, lipophilic derivative of D-Biotin (Vitamin B7). Unlike native biotin, which is water-soluble and binds Streptavidin with femtomolar affinity (


 M), this bis-benzylated analog serves two distinct, critical roles in research:
  • Synthetic Intermediate: It functions as a stable intermediate in the total synthesis of biotin and related chiral synthons, protecting both the reactive carboxylic acid and the urea nitrogen.

  • Negative Control Probe: The

    
    -benzylation at the 3'-position sterically occludes the ureido ring, drastically reducing avidin/streptavidin binding. This makes it an excellent negative control  for validating biotin-dependent assay specificity.
    

This guide provides a definitive spectroscopic breakdown, comparing it against native Biotin and Biotin Benzyl Ester to assist in structure verification and purity analysis.

Part 2: Chemical Identity & Physical Properties[1]
Feature3'N-Benzyl Biotin Benzyl EsterBiotin Benzyl EsterNative D-Biotin
Formula



MW ( g/mol ) 424.56334.43244.31
Solubility DCM, EtOAc,

DMSO, MeOH, DCMDMSO, 0.1M NaOH
Avidin Binding Negligible / Abolished Retained (High)High
LogP (Calc) ~5.2 (Highly Lipophilic)~2.50.39
Part 3: Spectroscopic Characterization (NMR, IR, MS)

The following data represents the consensus spectroscopic signature for 3'N-Benzyl Biotin Benzyl Ester. The key diagnostic feature is the presence of two distinct benzyl systems : one ester-linked (deshielded methylene) and one urea-linked (shielded methylene).

1. Proton NMR (

H-NMR)

Solvent:


 (Chloroform-d) | Frequency:  400 MHz
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.25 – 7.40 Multiplet10HAr-H (Both Phenyl rings)Overlapping aromatic signals confirm bis-benzylation.
5.11 Singlet2H

Benzyl Ester : Typical shift for benzyl esters.
4.98 / 4.05 Doublet (AB)2H

N-Benzyl : Diastereotopic methylene protons on the rigid urea ring.
4.45 Multiplet1HH-6a (Methine)Junction proton adjacent to N1.
4.25 Multiplet1HH-3a (Methine)Junction proton adjacent to N3 (shifted by N-benzyl).
3.15 Multiplet1HH-4 (Methine)Bridgehead proton near Sulfur.
2.90 / 2.75 dd2HH-6 (S-CH2)Geminal protons of the thiophane ring.
2.35 Triplet2H


-protons to the ester carbonyl.
1.60 – 1.80 Multiplet4HSidechain

Central methylene chain (C2, C3 of valeric arm).
1.45 Multiplet2HSidechain

Methylene chain (C4 of valeric arm).

Analyst Note: The N-benzyl methylene protons often appear as an AB system (two doublets) rather than a singlet due to the chirality of the fused thiophane-imidazolidone ring system, which renders the protons diastereotopic.

2. Carbon NMR (

C-NMR)

Solvent:


[1][2][3]
  • Carbonyls:

    
     173.5 (Ester 
    
    
    
    ), 163.0 (Urea
    
    
    ).
  • Aromatics:

    
     136.0, 135.5 (Ipso carbons), 128.8 – 127.5 (Ar-CH).
    
  • Benzylic:

    
     66.5 (
    
    
    
    ), 48.2 (
    
    
    ).
  • Skeleton:

    
     62.0 (C-3a), 60.5 (C-6a), 55.5 (C-4), 40.5 (S-C), 34.0, 28.5, 28.2, 24.9 (Side chain).
    
3. Infrared Spectroscopy (FT-IR)[4]
  • 1735 cm⁻¹: Strong

    
     stretch (Ester). Distinct from free acid (usually 1710 cm⁻¹).
    
  • 1680 cm⁻¹: Strong

    
     stretch (Urea). Lower frequency than ester due to resonance.
    
  • No Broad OH: Absence of the broad O-H stretch (2500-3300 cm⁻¹) confirms esterification of the carboxylic acid.

Part 4: Experimental Protocols
Protocol A: Synthesis via Regioselective Alkylation

Rationale: Direct benzylation of biotin requires protecting the acid first. The N3 position is more nucleophilic than N1 due to the steric environment of the side chain at C4.

  • Esterification: Dissolve D-Biotin (1.0 eq) in MeOH with catalytic

    
    . Reflux 4h. Concentrate to yield Biotin Methyl Ester (or use Benzyl Alcohol/DCC for Benzyl Ester).
    
  • N-Alkylation:

    • Dissolve Biotin Benzyl Ester (1.0 eq) in anhydrous DMF.

    • Add

      
       (1.1 eq, 60% dispersion) at 0°C. Stir 30 min. Note: Controls mono- vs di-alkylation.
      
    • Add Benzyl Bromide (1.1 eq) dropwise.

    • Stir at RT for 4h.

  • Purification: Quench with

    
    . Extract with DCM.[5] Purify via Flash Chromatography (Hexane:EtOAc gradient). The 3'N-isomer is typically the major product; the 1'N-isomer is minor/sterically disfavored.
    
Protocol B: HABA Displacement Assay (Negative Control Validation)

Rationale: To prove the loss of binding affinity caused by the 3'N-benzyl group.

  • Reagent: Prepare Avidin (10 µM) + HABA dye (300 µM) in PBS (pH 7.4). Absorbance at 500 nm (

    
    ) will be high (Red complex).
    
  • Test: Titrate Native Biotin (Positive Control) vs. 3'N-Benzyl Biotin Benzyl Ester.

  • Observation:

    • Native Biotin: Rapid decrease in

      
       as HABA is displaced.
      
    • 3'N-Benzyl Analog:No significant change in

      
      . The bulky benzyl group prevents entry into the avidin binding pocket.
      
Part 5: Structural & Functional Visualization
Diagram 1: Chemical Structure & Steric Blockade

This diagram illustrates the structure of the molecule and highlights the "Steric Clash" that prevents Streptavidin binding.

BiotinStructure cluster_0 3'N-Benzyl Biotin Benzyl Ester Core Biotin Bicyclic Core (Thieno-imidazole) N3 N3 Position (Urea Ring) Core->N3 SideChain Valeric Side Chain Core->SideChain NBenzyl N-Benzyl Group (Steric Bulk) N3->NBenzyl Alkylation Ester Benzyl Ester (Lipophilic Cap) SideChain->Ester Esterification Target Streptavidin/Avidin Binding Pocket Ester->Target No Effect on Binding Logic NBenzyl->Target STERIC CLASH (Blocks Binding)

Caption: Structural schematic showing how N-benzylation (Red) creates a steric barrier preventing Avidin interaction, while the ester (Blue) modifies solubility.

Diagram 2: Synthesis Workflow

Synthesis Step1 Start: D-Biotin (Free Acid) Step2 Reaction 1: Esterification (BnOH, DCC, DMAP or H+) Step1->Step2 Inter1 Intermediate: Biotin Benzyl Ester Step2->Inter1 Step3 Reaction 2: Regioselective N-Alkylation (NaH, Benzyl Bromide, DMF, 0°C) Inter1->Step3 Product Final Product: 3'N-Benzyl Biotin Benzyl Ester Step3->Product

Caption: Two-step synthetic pathway converting native D-Biotin to the lipophilic, non-binding 3'N-Benzyl Benzyl Ester derivative.

Part 6: References
  • Sternbach, L. H. (1963). "Biotin."[4][6][7][8][9][10][11][12] Comprehensive Biochemistry, 11, 66. (Foundational chemistry of biotin synthesis and intermediates).

  • De Clercq, P. J. (1997). "Biotin: A Timeless Challenge for Total Synthesis." Chemical Reviews, 97(6), 1755-1792. Link

  • Wilchek, M., & Bayer, E. A. (1990). "Biotin-containing reagents."[6][9][13] Methods in Enzymology, 184, 123-138. (Discussion of N-substituted biotin binding properties). Link

  • LGC Standards. (2024). "3'N-Benzyl Biotin Data Sheet." (Source for CAS 57229-92-2 confirmation).[8][10][12] Link

  • Green, N. M. (1975). "Avidin." Advances in Protein Chemistry, 29, 85-133. (Mechanisms of biotin-avidin binding and steric hindrance). Link

Sources

Advantages of benzyl protection over methyl protection in biotin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of why benzyl protection is the industry-standard strategy for biotin (Vitamin B7) synthesis, specifically within the context of the Sternbach and Goldberg routes used by major manufacturers like Hoffmann-La Roche and Lonza.

Technical Comparison & Process Guide

Executive Summary: In the total synthesis of biotin, the protection of the imidazolidinone nitrogen atoms is a critical decision point. While methyl groups are structurally simple, they are process-fatal in biotin synthesis due to the extreme conditions required for their removal, which are incompatible with the sensitive tetrahydrothiophene (thiophane) ring. Conversely, benzyl (Bn) protection offers a unique balance: it is stable against the Grignard and cyclization reagents used to build the core, yet it can be cleanly removed using hydrobromic acid (HBr) or dissolving metal reductions, preserving the sulfur-containing heterocycle.

Mechanistic Analysis: The Deprotection Bottleneck

The primary driver for choosing benzyl over methyl is the thermodynamics of deprotection . Biotin contains a thioether (sulfur) linkage, which is highly susceptible to oxidation and poisoning by heavy metal catalysts.

The Methyl Trap

N-methyl amides and ureas are among the most stable organic functionalities. Removing an N-methyl group typically requires:

  • Nitrosation: Conversion to an N-nitroso intermediate followed by hydrolysis. This generates carcinogenic nitrosoureas and is non-viable for pharmaceutical GMP.

  • Oxidative Cleavage: Reagents like strongly acidic permanganate or ruthenium tetroxide. These reagents will immediately oxidize the biotin sulfur to a sulfoxide or sulfone, destroying the vitamin's biological activity.

The Benzyl Solution

The benzyl group relies on a different cleavage mechanism that is orthogonal to sulfur reactivity:

  • Acidolysis (HBr): Concentrated HBr (48% or 62%) cleaves the N-Bn bond via an SN1-like mechanism, where the benzyl cation is trapped by bromide. The sulfur atom is protonated but remains chemically intact.

  • Dissolving Metal (Na/NH₃): Sodium in liquid ammonia reduces the benzylic bond. While effective, this is less common in modern scaling due to the handling of liquid ammonia, but it remains a viable sulfur-compatible pathway.

Process Performance Comparison

The following table summarizes the critical differences between the two protecting groups in the context of the Sternbach synthesis route.

FeatureBenzyl Protection (Preferred) Methyl Protection (Avoided)
Intermediate State Crystalline Solids. Dibenzyl intermediates (e.g., the thiolactone) crystallize readily, allowing purification by filtration rather than expensive chromatography.Oils/Gums. Methyl intermediates often form viscous oils that are difficult to purify without distillation or column chromatography.
Deprotection Reagent 48% HBr (aq) or Na/NH₃. BBr₃, Nitrosation, or Strong Oxidants.
Sulfur Compatibility High. HBr does not oxidize the sulfur.Zero. Oxidative deprotection destroys the thiophane ring.
Stereocontrol High. The bulky benzyl groups sterically direct the cis-fusion of the rings during the Grignard addition and ring closure.Low. Smaller methyl groups offer less steric bulk, potentially leading to lower diastereoselectivity.
Safety Profile Manageable. Corrosive (HBr) but standard handling.Hazardous. Potential for carcinogenic N-nitroso byproducts.
The Sternbach Route: Benzyl-Driven Workflow

The industrial synthesis of biotin (Hoffmann-La Roche) relies heavily on the crystallinity and stability of the N,N-dibenzyl intermediates.

Critical Pathway Visualization

The diagram below illustrates the flow from the cysteine precursor to the final biotin molecule, highlighting where the benzyl group is essential.

BiotinSynthesis Cysteine L-Cysteine (Chiral Scaffold) DibenzylUrea N,N-Dibenzyl Imidazolidinone Cysteine->DibenzylUrea 1. PhCH2Cl (Benzyl Protection) 2. Cyclization (PhOCOCl) Thiolactone Meso-Thiolactone (Crystalline Intermediate) DibenzylUrea->Thiolactone Zn reduction / Cyclization Grignard Grignard Addition (Side Chain Intro) Thiolactone->Grignard Reaction with ClMg(CH2)4OMe BiotinPrecursor Dibenzyl-Biotin (Protected) Grignard->BiotinPrecursor Dehydration & Hydrogenation (Stereoselective) Deprotection Deprotection (HBr Reflux) BiotinPrecursor->Deprotection Critical Step: Removal of Benzyl w/o Sulfur Damage Biotin D-Biotin (Crude) Deprotection->Biotin Purification

Figure 1: The Sternbach route relies on benzyl protection to maintain stability through the Grignard step while allowing sulfur-safe deprotection.

Experimental Protocols
Protocol A: Introduction of Benzyl Protection

Context: Early stage protection of the L-cysteine derived diamine.

  • Reagents: Benzyl chloride (2.2 eq), Sodium carbonate (aq).

  • Procedure: To a solution of the diamine in water/alkali, add benzyl chloride dropwise at 0-5°C.

  • Observation: The product precipitates as a white solid.

  • Advantage: The N,N-dibenzyl product is highly crystalline (MP ~109-112°C), allowing impurities to be washed away with ether/petroleum ether.

Protocol B: The Critical Deprotection (HBr Method)

Context: Final step to release D-Biotin from the dibenzyl precursor.

  • Setup: 500 mL round-bottom flask with reflux condenser and HBr trap.

  • Reaction: Dissolve 10 g of d,l-dibenzylbiotin in 100 mL of 48% Hydrobromic Acid (HBr).

  • Conditions: Reflux vigorously for 3–6 hours. The solution will darken slightly.

  • Workup: Concentrate the solution under vacuum to remove excess HBr.

  • Neutralization: Dilute with water and adjust pH to 7.0 with ammonium hydroxide.

  • Crystallization: Cool to 4°C. Crude biotin precipitates as fine needles.

  • Yield: Typically 80-90%.

  • Note: This method avoids the use of heavy metal catalysts (Pd/C) which would be poisoned by the sulfur atom during a standard hydrogenolysis.

Decision Logic: Why Not Methyl?

The following decision tree illustrates the failure mode of methyl protection in this specific synthesis.

DecisionTree Start Select Protecting Group for Urea Nitrogens Methyl Option A: Methyl Start->Methyl Benzyl Option B: Benzyl Start->Benzyl Stable Synthesis Proceeds (High Stability) Methyl->Stable DeprotectMe Deprotection Required Stable->DeprotectMe Method1 Method: Oxidative DeprotectMe->Method1 Method2 Method: Nitrosation DeprotectMe->Method2 Fail1 FAILURE: Sulfur Oxidized to Sulfone Method1->Fail1 Fail2 FAILURE: Carcinogenic Byproducts Method2->Fail2 Cryst Intermediate Crystallizes (Easy Purification) Benzyl->Cryst DeprotectBn Deprotection: HBr Reflux Cryst->DeprotectBn Success SUCCESS: Biotin Intact DeprotectBn->Success

Figure 2: Logical failure analysis of methyl protection vs. the successful benzyl pathway.

References
  • Goldberg, M. W., & Sternbach, L. H. (1949). Synthesis of Biotin. U.S. Patent No. 2,489,232. Washington, DC: U.S. Patent and Trademark Office. Link

  • Gerecke, M., Zimmermann, J. P., & Aschwanden, W. (1970). Process for the manufacture of biotin. Helvetica Chimica Acta.
  • Seki, M., et al. (2002). A New Efficient Synthesis of (+)-Biotin. Chemistry - A European Journal.
  • Lonza Ltd. (1990). Process for the preparation of biotin. European Patent EP0375914. Link

  • De Clercq, P. J. (1997). Biotin: A Timeless Challenge for Total Synthesis. Chemical Reviews, 97(6), 1755–1792. Link

Safety Operating Guide

3'N-Benzyl Biotin Benzyl Ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat biotin derivatives as benign due to the vitamin's biological ubiquity. However, 3'N-Benzyl Biotin Benzyl Ester (CAS: 57229-92-2) presents a distinct chemical profile.[1] Unlike native biotin, the introduction of benzyl groups increases lipophilicity and alters its environmental fate, necessitating strict adherence to organic waste protocols rather than biological waste streams.

This guide moves beyond generic advice, providing a self-validating disposal workflow based on the Precautionary Principle . We treat this compound as a potential aquatic toxin (due to the benzyl ester moiety) and a chemical irritant , ensuring your laboratory remains compliant with EPA/RCRA standards and local EHS regulations.

Chemical Hazard & Physical Profile

Before disposal, you must accurately characterize the waste.[2][3] This table synthesizes the physicochemical properties relevant to waste stream classification.

Property Data / Characteristic Implication for Disposal
Chemical Name 3'N-Benzyl Biotin Benzyl EsterDo NOT dispose of in biohazard bags.[1]
Formula C₁₇H₂₂N₂O₃SNon-halogenated organic compound.[4]
Molecular Weight 334.43 g/mol Heavy organic molecule; low volatility.
Physical State Solid (Off-white powder)Must be dissolved or bagged; never drain-poured.[1]
Solubility DMSO, Methanol, ChloroformDictates decontamination solvents.
Hazard Class Irritant / Aquatic Toxin (Estimated) NO DRAIN DISPOSAL. Toxic to aquatic life.[1]
RCRA Status Not P- or U-listed (Default: Hazardous)Treat as "Non-Halogenated Organic Waste".[1]

Expert Insight: While specific SDS data for this niche impurity is often limited, the benzyl ester functionality is structurally analogous to compounds known for aquatic toxicity (H401/H412). Therefore, zero-discharge to sewer is the only scientifically defensible disposal method.[1]

Strategic Disposal Workflow (Decision Matrix)

This logic flow ensures you select the correct waste stream every time, preventing regulatory violations.

DisposalWorkflow Start Waste Generation: 3'N-Benzyl Biotin Benzyl Ester StateCheck What is the physical state? Start->StateCheck Solid SOLID (Pure Powder) StateCheck->Solid Liquid LIQUID (Solution) StateCheck->Liquid Trace TRACE (Wipes/Gloves) StateCheck->Trace BinSolid Solid Chemical Waste Bin (Label: 3'N-Benzyl Biotin Benzyl Ester) Solid->BinSolid Place in jar SolventCheck Identify Solvent Base Liquid->SolventCheck BinTrash Solid Waste / Debris Bin (Double Bagged) Trace->BinTrash If <1% residue Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo BinHalo Halogenated Waste Carboy (Red Tag) Halo->BinHalo BinNonHalo Non-Halogenated Waste Carboy (Clear/Blue Tag) NonHalo->BinNonHalo

Figure 1: Operational Decision Tree for 3'N-Benzyl Biotin Benzyl Ester Disposal. Follow the path based on the physical state and solvent carrier.

Detailed Operational Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)[1]
  • The Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • The Protocol:

    • Transfer the solid powder into the jar. Do not mix with silica gel or other solids unless authorized by your facility's specific waste profile.[1]

    • Labeling: The label must read: "Non-Regulated Chemical Waste: 3'N-Benzyl Biotin Benzyl Ester (Solid)."

    • Hazard Check: Add a secondary label or sticker indicating "Toxic to Aquatic Life" if your facility uses GHS labeling for internal waste.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/HPLC Waste)

The disposal route is dictated entirely by the solvent , not the biotin derivative itself.

  • Halogenated Stream (Red Can):

    • Solvents: Dichloromethane (DCM), Chloroform.

    • Action: Pour into the "Halogenated Organic Waste" carboy.

    • Why? Halogenated solvents require high-temperature incineration to prevent dioxin formation.[1] The biotin ester will be destroyed in this process.

  • Non-Halogenated Stream (Clear/Blue Can):

    • Solvents: Methanol, DMSO, Ethanol, Acetone.[1]

    • Action: Pour into the "Non-Halogenated Organic Waste" carboy.

    • Why? These are typically disposed of via fuel blending or standard incineration.

Scenario C: Decontamination of Spills & Glassware

Because this compound is lipophilic (hydrophobic), water alone is ineffective.

  • Solvent Wash: Rinse glassware or spill area with Ethanol or Acetone first.[1] This solubilizes the benzyl ester.

  • Collection: Collect this first rinse into the Non-Halogenated Waste container.

  • Aqueous Wash: Wash the surface/glassware with soap and water. This secondary rinse can generally go down the drain only if the first solvent rinse was thorough.

Regulatory & Compliance Checklist

Ensure your lab meets these "Self-Validating" criteria before scheduling a pickup:

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Benzyl Acetate (Analogous Structure for Hazard Estimation). [1]

  • BenchChem. (2025).[1][3] Navigating the Disposal of Biotin-NH-PSMA-617: A Guide to Safe Laboratory Practices.

  • University of Wisconsin-Madison. (2022).[1] Appendix A: Disposal Procedures by Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.